molecular formula C8H6FIO B14856458 1-(3-Fluoro-5-iodophenyl)ethanone

1-(3-Fluoro-5-iodophenyl)ethanone

Cat. No.: B14856458
M. Wt: 264.03 g/mol
InChI Key: MEULZJSEZKZQQS-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-iodophenyl)ethanone is a useful research compound. Its molecular formula is C8H6FIO and its molecular weight is 264.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluoro-5-iodophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-5-iodophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

1-(3-fluoro-5-iodophenyl)ethanone

InChI

InChI=1S/C8H6FIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3

InChI Key

MEULZJSEZKZQQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)F

Origin of Product

United States

Foundational & Exploratory

1-(3-Fluoro-5-iodophenyl)ethanone (CAS 1393557-47-5): A Technical Guide to Orthogonal Reactivity and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Fluoro-5-iodophenyl)ethanone , widely known in organic synthesis as 3'-fluoro-5'-iodoacetophenone, is a highly specialized, di-halogenated aromatic building block bearing the CAS registry number 1393557-47-5 . With a molecular weight of 264.04 g/mol [1], this compound serves as a critical intermediate in the development of advanced Active Pharmaceutical Ingredients (APIs) and agrochemicals. Its unique substitution pattern—featuring a meta-fluoro group, a meta-iodo group, and an acetyl moiety—provides a programmable scaffold that allows synthetic chemists to perform highly regioselective, orthogonal functionalizations without the risk of cross-reactivity.

Physicochemical Profiling & Structural Rationale

The strategic placement of the halogens and the acetyl group on the benzene ring is designed to maximize chemoselectivity during complex molecular assembly. The strong electron-withdrawing nature of the fluorine atom lowers the pKa of adjacent protons and increases the lipophilicity of the final API, while the acetyl group acts as a bi-electrophilic/nucleophilic center for heterocycle formation.

Table 1: Physicochemical Properties

Property Value / Description
Chemical Name 1-(3-Fluoro-5-iodophenyl)ethanone
Synonyms 3'-Fluoro-5'-iodoacetophenone
CAS Number 1393557-47-5
Molecular Formula C8H6FIO[1]
Molecular Weight 264.04 g/mol

| Appearance | Solid/Crystalline powder |

Orthogonal Reactivity: The Causality Behind the Chemistry

In drug development, the selection of a di-halogenated acetophenone is driven by the principle of orthogonal reactivity. The causality behind this molecule's utility lies in the drastic differences in Bond Dissociation Energies (BDEs) between its carbon-halogen bonds[2].

Table 2: Comparative Aryl Carbon-Halogen Bond Dissociation Energies

Bond Type Approximate BDE (kJ/mol) Reactivity toward Pd(0) Oxidative Addition
C-F ~525[3] Inert under standard cross-coupling conditions[4]
C-Cl ~400[3] Requires specialized electron-rich ligands
C-Br ~336[3] Reactive

| C-I | ~272[3] | Highly Reactive (Primary site of oxidative addition) |

Because the C-I bond is significantly weaker (~272 kJ/mol) than the C-F bond (~525 kJ/mol)[2][3], palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) occur exclusively at the iodine-bearing carbon. The fluorine atom remains completely unreactive[4], serving instead to block cytochrome P450-mediated metabolic oxidation at that specific ring position. Simultaneously, the acetyl group serves as a handle for condensation with hydrazines or amidines to form pyrazole or pyrimidine hinge-binding motifs.

OrthogonalReactivity Core 1-(3-Fluoro-5-iodophenyl)ethanone CAS: 1393557-47-5 PdCoupling Palladium Cross-Coupling (Suzuki, Sonogashira) Core->PdCoupling C-I Bond (BDE ~272 kJ/mol) Condensation Condensation / Annulation (Hydrazines, Amidines) Core->Condensation Acetyl Group (Electrophilic) Metabolic Metabolic Shielding (CYP450 Blocking) Core->Metabolic C-F Bond (BDE ~525 kJ/mol) API1 Biaryl/Alkyne Scaffold PdCoupling->API1 API2 Pyrimidine/Pyrazole Motif Condensation->API2

Figure 1: Orthogonal functionalization pathways of 1-(3-Fluoro-5-iodophenyl)ethanone.

Experimental Methodology: Regioselective Synthesis via Weinreb Amide

Direct iodination or acetylation of fluorobenzene derivatives often leads to complex regiochemical mixtures. To ensure absolute regiocontrol, a highly reliable, self-validating protocol utilizes the Weinreb amide methodology starting from commercially available 3-fluoro-5-iodobenzoic acid[5].

The mechanistic advantage of the Weinreb amide (N-methoxy-N-methylamide) is its ability to form a stable, five-membered cyclic chelate with the Grignard reagent. This tetrahedral intermediate prevents the over-addition of the organometallic reagent, which would otherwise yield an unwanted tertiary alcohol[6].

Protocol: Synthesis of 1-(3-Fluoro-5-iodophenyl)ethanone

Step 1: Acyl Chloride Formation

  • Charge a dry, argon-purged round-bottom flask with 3-fluoro-5-iodobenzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 equiv) at 0 °C.

  • Stir the reaction at room temperature until gas evolution ceases. Concentrate under reduced pressure to yield the crude 3-fluoro-5-iodobenzoyl chloride.

Step 2: Weinreb Amide Synthesis

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Add triethylamine (Et₃N, 2.5 equiv) dropwise to neutralize the generated HCl and drive the amidation[5].

  • Perform an aqueous workup (1N HCl, then brine) and evaporate the solvent to yield the Weinreb amide intermediate. Self-Validation Check: ¹H NMR analysis of the intermediate must show two distinct singlets at approximately 3.5–3.6 ppm, corresponding to the N-methoxy and N-methyl protons[6].

Step 3: Grignard Addition

  • Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere.

  • Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 equiv) dropwise. The stable chelate intermediate will form, preventing further nucleophilic attack[6].

  • Quench the reaction carefully with cold 1N HCl. The acidic environment collapses the tetrahedral intermediate, releasing the target ketone[5].

  • Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography to isolate 1-(3-Fluoro-5-iodophenyl)ethanone.

SynthesisWorkflow SM 3-Fluoro-5-iodobenzoic acid (Starting Material) Int1 3-Fluoro-5-iodobenzoyl chloride (Acyl Chloride) SM->Int1 (COCl)2, DMF (cat.) DCM, 0°C to RT Int2 Weinreb Amide Intermediate (N-methoxy-N-methyl) Int1->Int2 HN(OMe)Me·HCl Et3N, DCM, 0°C Product 1-(3-Fluoro-5-iodophenyl)ethanone (Target Product) Int2->Product MeMgBr, THF 0°C to RT

Figure 2: Step-by-step Weinreb amide synthesis of 1-(3-Fluoro-5-iodophenyl)ethanone.

Applications in Drug Development

The 1-(3-Fluoro-5-iodophenyl)ethanone scaffold is heavily utilized in the discovery of targeted therapeutics, particularly kinase inhibitors. The acetyl group is frequently condensed with dimethylformamide dimethyl acetal (DMF-DMA) and subsequently reacted with guanidine to form 2-amino-pyrimidine derivatives. The retained C-I bond is then subjected to a Suzuki coupling with various boronic acids to explore the chemical space of the solvent-exposed channel in kinase targets. Furthermore, the strategic placement of the fluorine atom enhances blood-brain barrier (BBB) penetration for CNS-active agents while simultaneously preventing oxidative degradation by liver enzymes.

References

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Source: PubMed Central (NIH) URL: [Link]

  • Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide Source: ResearchGate URL:[Link]

  • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols Source: ResearchGate URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes Source: PubMed Central (NIH) URL:[Link]

Sources

A Technical Guide to the Spectral Analysis of 1-(3-Fluoro-5-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 1-(3-Fluoro-5-iodophenyl)ethanone, a halogenated acetophenone derivative, represents a key building block in the synthesis of various pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the aromatic ring, imparts specific electronic and steric properties that are of significant interest in drug design and molecular engineering.

This technical guide provides an in-depth analysis of the spectral data for 1-(3-Fluoro-5-iodophenyl)ethanone. As a Senior Application Scientist, the following sections are designed not merely to present data, but to offer a comprehensive framework for understanding and interpreting the spectral characteristics of this and similar halogenated aromatic compounds. We will delve into the causality behind the observed spectral patterns, providing a self-validating system for analysis that reinforces the principles of spectroscopic interpretation.

Molecular Structure and Predicted Spectral Data

The structure of 1-(3-Fluoro-5-iodophenyl)ethanone is presented below:

Caption: Molecular structure of 1-(3-Fluoro-5-iodophenyl)ethanone.

Due to the limited availability of public experimental spectra, the following data is predicted using advanced computational algorithms found in chemical software such as ChemDraw and Mnova.[1][2] These predictions are based on large databases of known compounds and provide a reliable estimation of the expected spectral features.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for 1-(3-Fluoro-5-iodophenyl)ethanone (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.60Singlet3H-COCH₃
~7.80Doublet of Doublets1HAr-H
~7.95Doublet of Doublets1HAr-H
~8.10Triplet1HAr-H

Table 2: Predicted ¹³C NMR Spectral Data for 1-(3-Fluoro-5-iodophenyl)ethanone (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~26.5-COCH₃
~94.0 (doublet, J ≈ 2 Hz)C-I
~115.0 (doublet, J ≈ 22 Hz)C-F adjacent C-H
~125.0 (doublet, J ≈ 3 Hz)C-I adjacent C-H
~138.0C-CO
~140.0 (doublet, J ≈ 8 Hz)C-F adjacent C-CO
~162.0 (doublet, J ≈ 250 Hz)C-F
~196.0C=O

Table 3: Predicted Key IR Absorptions for 1-(3-Fluoro-5-iodophenyl)ethanone

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (-CH₃)
~1690StrongC=O stretch (aromatic ketone)
~1600, ~1475Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch
~1100MediumC-I stretch
~800-700StrongAromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Fragmentation for 1-(3-Fluoro-5-iodophenyl)ethanone (Electron Ionization)

m/zRelative IntensityAssignment
264High[M]⁺ (Molecular Ion)
249High[M - CH₃]⁺
137Medium[M - I]⁺
122Medium[M - I - CH₃]⁺
109Medium[C₆H₄F]⁺
43High[CH₃CO]⁺

In-depth Spectral Interpretation

¹H NMR Spectroscopy: Unraveling the Proton Environment

The predicted ¹H NMR spectrum provides a detailed picture of the electronic environment of the protons in 1-(3-Fluoro-5-iodophenyl)ethanone.

  • The Acetyl Protons (-COCH₃): The singlet observed around 2.60 ppm is characteristic of the three equivalent protons of the acetyl methyl group. Its downfield shift from a typical aliphatic methyl group is due to the deshielding effect of the adjacent carbonyl group.

  • The Aromatic Protons: The three aromatic protons are expected to appear as distinct multiplets due to their unique electronic environments and coupling interactions. The presence of the electronegative fluorine atom and the bulky iodine atom significantly influences their chemical shifts. The doublet of doublets and triplet patterns arise from spin-spin coupling with neighboring protons and the fluorine atom.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum offers valuable insights into the carbon framework of the molecule, with the influence of the halogen substituents being particularly noteworthy.

  • The Carbonyl Carbon (C=O): The signal around 196.0 ppm is characteristic of a ketone carbonyl carbon. Its downfield position is a result of the strong deshielding effect of the double-bonded oxygen atom.

  • The Aromatic Carbons: The aromatic region of the spectrum is complex due to the varied electronic effects of the substituents.

    • The Carbon-Iodine Bond (C-I): The carbon directly attached to the iodine atom is expected to resonate at a relatively upfield position (~94.0 ppm) due to the "heavy atom effect" of iodine.

    • The Carbon-Fluorine Bond (C-F): Conversely, the carbon bonded to the highly electronegative fluorine atom will be significantly deshielded and appear far downfield (~162.0 ppm). A large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz is a hallmark of such a bond and results in a doublet.[5]

    • Fluorine Coupling: The influence of the fluorine atom extends to adjacent carbons, resulting in smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, which manifest as doublets for the respective carbon signals.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum is instrumental in identifying the key functional groups present in 1-(3-Fluoro-5-iodophenyl)ethanone.

  • Carbonyl Stretch (C=O): A strong absorption band around 1690 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic ketone.[6] Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ketone.

  • Aromatic C=C and C-H Stretches: Absorptions in the 1600-1475 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring, while the peaks between 3100-3000 cm⁻¹ are characteristic of aromatic C-H stretching.

  • Carbon-Halogen Stretches: A strong band around 1250 cm⁻¹ is anticipated for the C-F stretching vibration, and a medium intensity band around 1100 cm⁻¹ for the C-I stretch.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of the molecule under ionization.

  • Molecular Ion Peak ([M]⁺): The peak at m/z 264 corresponds to the molecular weight of 1-(3-Fluoro-5-iodophenyl)ethanone, confirming its elemental composition.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃) from the molecular ion results in a prominent peak at m/z 249.

    • Cleavage of the carbon-iodine bond leads to a fragment at m/z 137.

    • The base peak is often observed at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺).

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in checks and considerations to ensure data integrity and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 Sample Preparation cluster_1 ¹H NMR Acquisition cluster_2 ¹³C NMR Acquisition cluster_3 Data Processing and Analysis prep1 Dissolve ~10-20 mg of 1-(3-Fluoro-5-iodophenyl)ethanone in ~0.6 mL of deuterated chloroform (CDCl₃). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Filter the solution into a 5 mm NMR tube. prep2->prep3 h_acq1 Place the sample in a 400 MHz (or higher) NMR spectrometer. prep3->h_acq1 h_acq2 Tune and shim the spectrometer to optimize magnetic field homogeneity. h_acq1->h_acq2 h_acq3 Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. h_acq2->h_acq3 proc1 Apply Fourier transformation to the raw data (FID). h_acq3->proc1 c_acq1 Use the same sample and spectrometer. c_acq2 Acquire the spectrum with proton decoupling to simplify the spectrum to singlets (or doublets due to ¹⁹F coupling). c_acq1->c_acq2 c_acq3 A longer acquisition time and more scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C. c_acq2->c_acq3 c_acq3->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shifts relative to the TMS signal (0 ppm). proc2->proc3 proc4 Integrate the ¹H NMR signals and measure coupling constants. proc3->proc4 proc5 Assign peaks based on chemical shifts, multiplicities, and coupling constants, cross-referencing with predicted data. proc4->proc5

Caption: Workflow for NMR data acquisition and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

G cluster_0 Sample Preparation (KBr Pellet Method) cluster_1 Data Acquisition cluster_2 Data Analysis prep1 Grind a small amount (~1-2 mg) of 1-(3-Fluoro-5-iodophenyl)ethanone with ~100-200 mg of dry potassium bromide (KBr) powder. prep2 Press the mixture into a thin, transparent pellet using a hydraulic press. prep1->prep2 acq2 Place the KBr pellet in the sample holder. prep2->acq2 acq1 Record a background spectrum of the empty sample compartment. acq1->acq2 acq3 Record the sample spectrum in the mid-IR range (4000-400 cm⁻¹). acq2->acq3 an1 The instrument software will automatically ratio the sample spectrum against the background spectrum. acq3->an1 an2 Identify and label the major absorption bands. an1->an2 an3 Correlate the observed bands with known functional group frequencies. an2->an3

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS)

G cluster_0 Sample Introduction and Ionization cluster_1 Mass Analysis and Detection cluster_2 Data Interpretation intro1 Introduce a dilute solution of the compound into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography). intro2 Ionize the sample using Electron Ionization (EI) at 70 eV. intro1->intro2 an1 The resulting ions are separated based on their mass-to-charge (m/z) ratio in a mass analyzer (e.g., quadrupole or time-of-flight). intro2->an1 an2 The detector records the abundance of each ion. an1->an2 interp1 Identify the molecular ion peak to determine the molecular weight. an2->interp1 interp2 Analyze the fragmentation pattern to deduce structural information. interp1->interp2 interp3 Compare the observed spectrum with predicted fragmentation patterns. interp2->interp3

Sources

In-Depth Technical Guide: ¹H NMR Spectrum Analysis of 1-(3-Fluoro-5-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Fluoro-5-iodophenyl)ethanone (CAS: 1393557-47-5) is a highly functionalized aromatic scaffold widely utilized in medicinal chemistry and advanced organic synthesis[1][2]. Bearing three orthogonal functional groups—an acetyl moiety, a fluorine atom, and an iodine atom—this compound presents a unique electronic environment that is distinctly reflected in its Nuclear Magnetic Resonance (NMR) profile. This whitepaper provides a rigorous, causality-driven analysis of its ¹H NMR spectrum, detailing the electronic principles governing its chemical shifts, the complex spin-spin coupling networks induced by the ¹⁹F nucleus, and a self-validating experimental protocol for high-resolution spectral acquisition.

Structural & Electronic Causality (E-E-A-T)

The precise assignment of the aromatic protons (H2, H4, and H6) in 1-(3-fluoro-5-iodophenyl)ethanone relies on understanding the competing inductive (-I), resonance (+M/-M), and anisotropic effects of its substituents[3][4].

The Acetyl Group (-COCH₃) at C1

The acetyl group is strongly electron-withdrawing via both resonance (-M) and inductive (-I) effects. The carbonyl oxygen also generates a strong magnetic anisotropic deshielding zone. Consequently, protons situated ortho to the acetyl group (H2 and H6) experience significant electron depletion, shifting their resonance frequencies downfield (higher ppm values)[4].

The Fluoro Group (-F) at C3

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). However, it possesses lone pairs that can donate electron density back into the aromatic ring via resonance (+M). In the ortho and para positions, the +M effect partially counteracts the -I effect, leading to only mild shielding or deshielding. Crucially, the ¹⁹F nucleus (spin ½, 100% natural abundance) exhibits strong scalar coupling with adjacent protons, splitting the ¹H signals and creating complex multiplets[5][6].

The Iodo Group (-I) at C5

While iodine is the least electronegative of the common halogens, its large atomic radius introduces a pronounced "heavy atom effect." The highly polarizable electron cloud of iodine creates significant steric compression and magnetic anisotropy. This results in the deshielding of the ortho protons (H4 and H6), pushing their signals further downfield[3].

Synergistic Deshielding of H6

The H6 proton is uniquely positioned ortho to both the acetyl group and the iodine atom. The synergistic deshielding from the carbonyl's anisotropy and the iodine's heavy atom effect makes H6 the most downfield proton in the aromatic region, serving as a critical diagnostic anchor for spectral assignment.

¹H NMR Spectral Analysis & Data Presentation

Based on empirical additive rules for substituted benzenes and known heteronuclear coupling constants, the predicted ¹H NMR spectrum (in CDCl₃ at 400 MHz) is summarized below.

Table 1: Quantitative ¹H NMR Spectral Assignments
ProtonStructural PositionExpected Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H6 Ar-H (ortho to I, Ac)8.05 – 8.30ddd⁴J{HF} ≈ 5.5, ⁴J{HH} ≈ 1.5, 1.51H
H4 Ar-H (ortho to F, I)7.60 – 7.75ddd³J{HF} ≈ 8.0, ⁴J{HH} ≈ 1.5, 1.51H
H2 Ar-H (ortho to F, Ac)7.45 – 7.55ddd³J{HF} ≈ 8.5, ⁴J{HH} ≈ 1.5, 1.51H
-CH₃ Acetyl methyl2.55 – 2.65sN/A3H

Note: "ddd" denotes a doublet of doublets of doublets, arising from one heteronuclear coupling to fluorine and two homonuclear meta-couplings to other aromatic protons.

Spin-Spin Coupling Network Visualization

The presence of the ¹⁹F nucleus transforms standard homonuclear multiplets into complex heteronuclear splitting patterns. The ortho-couplings (³J{HF}) are typically large (8–10 Hz), while meta-couplings (⁴J{HF}) are smaller (5–6 Hz)[5][6].

Coupling_Network F 19F (Pos 3) H2 H2 (Pos 2) F->H2 ³J_HF ~8.5 Hz H4 H4 (Pos 4) F->H4 ³J_HF ~8.0 Hz H6 H6 (Pos 6) F->H6 ⁴J_HF ~5.5 Hz H2->H4 ⁴J_HH ~1.5 Hz H2->H6 ⁴J_HH ~1.5 Hz H4->H6 ⁴J_HH ~1.5 Hz

Caption: 1H-19F and 1H-1H Spin-Spin Coupling Network in the Aromatic Ring.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure scientific integrity, the acquisition of the ¹H NMR spectrum must follow a self-validating workflow. The following step-by-step methodology guarantees quantitative accuracy and maximum signal-to-noise ratio (SNR).

Step-by-Step Methodology
  • Sample Preparation (Self-Validation: Internal Standard):

    • Weigh exactly 10–15 mg of 1-(3-fluoro-5-iodophenyl)ethanone.

    • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero-point reference (δ = 0.00 ppm), ensuring chemical shift accuracy across different spectrometers.

    • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortions at the liquid-air interface.

  • Probe Tuning & Matching:

    • Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz instrument).

    • Tune and match the probe specifically for the ¹H frequency. Causality: Proper tuning minimizes reflected RF power, maximizing the efficiency of the excitation pulse and the sensitivity of the receiver coil.

  • Locking & Shimming (Self-Validation: Line Width metric):

    • Lock the spectrometer to the deuterium (²H) frequency of the CDCl₃ solvent.

    • Perform gradient shimming (Z1–Z5). Validate the shim quality by checking the TMS peak; the line width at half-height (FWHM) must be ≤ 0.5 Hz.

  • Pulse Sequence & Acquisition Parameters:

    • Select a standard 30° pulse sequence (e.g., zg30 on Bruker systems).

    • Set the relaxation delay (D1) to 2–3 seconds. Causality: Small aromatic molecules have long longitudinal relaxation times (T₁). A sufficient D1 ensures complete relaxation between scans, preventing signal saturation and ensuring that the integrals accurately reflect the 1:1:1:3 proton ratio.

    • Acquire 16 to 32 scans (NS) to achieve an optimal SNR.

  • Data Processing:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT).

    • Perform zero-order and first-order phase correction manually to ensure purely absorptive peak shapes.

    • Apply a polynomial baseline correction and integrate the signals, setting the acetyl methyl singlet to exactly 3.00.

Acquisition Workflow Visualization

NMR_Workflow A 1. Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) B 2. Probe Tuning & Matching (Optimize for 1H frequency) A->B C 3. Locking & Shimming (Lock 2H, Shim Z1-Z5 <0.5 Hz) B->C D 4. Pulse Sequence & Acquisition (zg30, D1=3s, NS=16) C->D E 5. Data Processing (FT, Phase/Baseline Corr., Integration) D->E

Caption: Standard High-Resolution 1H NMR Acquisition and Processing Workflow.

Conclusion

The ¹H NMR spectrum of 1-(3-fluoro-5-iodophenyl)ethanone is a textbook example of how competing electronic effects and heteronuclear spin-spin coupling dictate molecular resonance. By understanding the profound deshielding effect of the acetyl and iodo groups on H6, and the complex multiplet structures generated by the ¹⁹F nucleus, researchers can confidently validate the structural integrity of this critical chemical building block.

References

  • 1-(3-fluoro-5-iodophenyl)ethanone, 95% Purity ... - CP Lab Safety calpaclab.com 1

  • 1393557-47-5 | Sigma-Aldrich sigmaaldrich.com 2

  • NMR Spectroscopy of Benzene Derivatives - Moodle tau.ac.il 3

  • H NMR Spectroscopy hw.ac.uk 4

  • A.H. Neilson Organofluorines (Handbook of Environmental Chemistry) - Scribd scribd.com5

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants... lboro.ac.uk 6

Sources

13C NMR chemical shifts for 1-(3-Fluoro-5-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the


C NMR Chemical Shift Analysis of 1-(3-Fluoro-5-iodophenyl)ethanone

Executive Summary

In the realm of drug development and structural elucidation, halogenated acetophenones serve as critical building blocks for active pharmaceutical ingredients (APIs). 1-(3-Fluoro-5-iodophenyl)ethanone (CAS: 1393557-47-5) presents a uniquely complex electronic environment due to its tri-substituted benzene ring. This whitepaper provides a comprehensive, self-validating methodology for assigning the


C Nuclear Magnetic Resonance (NMR) spectrum of this molecule. By synthesizing empirical additivity rules, heteronuclear spin-spin coupling, and relativistic heavy-atom effects, this guide establishes a rigorous framework for unambiguous structural validation.

Molecular Architecture & Electronic Environment

The molecule consists of a benzene core modified by three distinct functional groups at the 1, 3, and 5 positions. Each substituent exerts a profound and distinct electronic perturbation on the local magnetic environment of the carbon nuclei:

  • Acetyl Group (-COCH

    
     at C1):  Acts as both a 
    
    
    
    -electron and
    
    
    -electron acceptor (
    
    
    ,
    
    
    effects), generally deshielding the aromatic ring[1].
  • Fluoro Group (-F at C3): Highly electronegative, exerting a strong inductive deshielding (

    
    ) at the ipso position. However, its lone pairs donate electron density via resonance (
    
    
    
    ), shielding the ortho and para positions. Crucially,
    
    
    F is 100% naturally abundant with a nuclear spin of
    
    
    , resulting in distinct heteronuclear
    
    
    -coupling (
    
    
    F-
    
    
    C) across the entire ring[2].
  • Iodo Group (-I at C5): Introduces the relativistic Heavy-Atom on Light-Atom (HALA) effect . The massive electron cloud of iodine induces a Spin-Orbit (SO) coupling mechanism that causes anomalous diamagnetic shielding at the ipso-carbon, pushing its resonance dramatically upfield[3],[4].

Substituent_Effects cluster_0 Substituent Electronic Mechanisms F Fluoro (-F) Electronegative / +M Effect Deshield Deshielding (Downfield Shift) Higher ppm F->Deshield Inductive (-I) at ipso Shield Shielding (Upfield Shift) Lower ppm F->Shield Resonance (+M) at ortho/para Split J-Coupling (Multiplets) 19F-13C Spin-Spin F->Split 100% 19F Abundance I Iodo (-I) Heavy Atom Effect (SO Coupling) I->Shield Spin-Orbit (SO) at ipso Ac Acetyl (-COCH3) Electron Withdrawing (-M, -I) Ac->Deshield Resonance (-M) at ortho/para

Caption: Logical relationship of substituent electronic effects on 13C NMR chemical shifts and splitting.

Theoretical Framework: Empirical SCS Additivity

Before acquiring the spectrum, a Senior Application Scientist builds a predictive model using Substituent Chemical Shift (SCS) additivity rules. Starting from the base resonance of unsubstituted benzene (


 ppm), we apply the specific increments for each functional group based on their spatial relationship (ipso, ortho, meta, para) to the carbon [2].

Standard SCS Increments (ppm relative to benzene):

  • -COCH

    
    : ipso
    
    
    
    , ortho
    
    
    , meta
    
    
    , para
    
    
  • -F: ipso

    
    , ortho
    
    
    
    , meta
    
    
    , para
    
    
  • -I: ipso

    
    , ortho
    
    
    
    , meta
    
    
    , para
    
    

By mapping the 1,3,5-substitution pattern, we calculate the theoretical chemical shift for each aromatic carbon. For example, C3 (attached to Fluorine) is meta to the acetyl group (


), ipso to the fluoro group (

), and meta to the iodo group (

).

Conversely, C5 (attached to Iodine) is dominated by the HALA effect:



Quantitative Data Analysis

The synthesis of SCS calculations and expected heteronuclear


 couplings yields a highly specific, predictive matrix. In a standard 

H-decoupled

C spectrum, the proton couplings are collapsed to singlets to boost the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE), but the

F-

C couplings remain visible as distinct multiplets[2].

Table 1: Predicted


C NMR Chemical Shifts and Multiplicities 
Carbon PositionTypeCalculated Shift (ppm)Expected Multiplicity

Coupling (Hz)
C1 (ipso-Acetyl)Cq141.6Doublet

C2 (ortho-F, ortho-Ac)CH114.3Doublet

C3 (ipso-Fluoro)Cq165.9Large Doublet

C4 (ortho-F, ortho-I)CH130.7Doublet

C5 (ipso-Iodo)Cq97.7Doublet

C6 (para-F)CH134.0Singlet / Small Doublet

C=O (Carbonyl)Cq~197.0SingletN/A
CH

(Methyl)
CH

~26.6SingletN/A

Experimental Protocol: A Self-Validating System

To translate these predictions into empirical proof, the following analytical workflow must be executed. This protocol is designed to be self-validating; no single data point is trusted in isolation.

Step 1: Sample Preparation Dissolve 25–30 mg of 1-(3-Fluoro-5-iodophenyl)ethanone in 0.6 mL of deuterated chloroform (CDCl


). The deuterium provides the frequency lock for the spectrometer, while the solvent's inherent 

C signal (a 1:1:1 triplet at

ppm due to coupling with

deuterium) serves as the internal chemical shift reference[1],[2].

Step 2: 1D


C{

H} Acquisition
Acquire a standard proton-decoupled carbon spectrum. Ensure a sufficient relaxation delay (

seconds) to allow the quaternary carbons (C1, C3, C5, C=O), which lack efficient dipole-dipole relaxation mechanisms, to fully relax and register visible signals.

Step 3: Multiplicity Editing (DEPT-135) Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This is the crux of the self-validating logic:

  • Quaternary Carbons (Cq): C1, C3, C5, and C=O will completely disappear.

  • CH Carbons: C2, C4, and C6 will appear as positive phased peaks.

  • CH

    
     Carbons:  The methyl group will appear as a positive phased peak.
    

NMR_Workflow A Sample Prep (CDCl3, TMS ref) B 1D 13C{1H} NMR (Proton Decoupled) A->B C DEPT-135 (CH vs Cq differentiation) B->C E 19F-13C J-Coupling Analysis B->E Extract J values F Orthogonal Peak Assignment C->F Multiplicity D Empirical SCS Calculation D->F Base Prediction E->F Spatial Distance

Caption: Orthogonal self-validating workflow for 13C NMR signal acquisition and structural assignment.

Mechanistic Insights: The Logic of Assignment

The true expertise of an Application Scientist lies not in running the machine, but in interpreting the causality of the resulting data. The assignment of 1-(3-Fluoro-5-iodophenyl)ethanone is achieved through orthogonal deduction:

1. Resolving the Quaternary Carbons (C1, C3, C5): By cross-referencing the 1D spectrum with the DEPT-135, we isolate the three aromatic quaternary carbons.

  • C3 is instantly identified by its massive

    
     coupling (
    
    
    
    Hz), splitting the signal into a wide doublet centered around
    
    
    ppm.
  • C5 is identified by the relativistic Heavy Atom Effect. The spin-orbit coupling from the iodine atom shields the carbon nucleus so severely that it resonates at an unusually low frequency (

    
     ppm), far outside the typical aromatic window[3],[4].
    
  • C1 is the remaining Cq, appearing as a tighter doublet (

    
     Hz) near 
    
    
    
    ppm.

2. Resolving the Protonated Carbons (C2, C4, C6): The DEPT-135 confirms these three signals. We differentiate them using their spatial distance to the Fluorine atom, which dictates their


 coupling constants[2].
  • C6 is para to the fluorine. The

    
     coupling is negligible (
    
    
    
    Hz), meaning this peak will appear as a singlet or a very tight, poorly resolved doublet near
    
    
    ppm.
  • C2 and C4 are both ortho to the fluorine and will present as distinct doublets with identical coupling constants (

    
     Hz). To distinguish them, we rely on the SCS calculations: C2 is para to the iodine (shielded, 
    
    
    
    ppm), while C4 is ortho to the iodine (deshielded,
    
    
    ppm).

By interlocking empirical additivity rules, quantum mechanical spin-orbit effects, and heteronuclear spin-spin coupling, the structural assignment of 1-(3-Fluoro-5-iodophenyl)ethanone transitions from an estimation to an absolute, mathematically verified certainty.

References

  • [3] Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. PubMed / NIH. URL: [Link]

  • [4] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews / ACS Publications. URL:[Link]

  • [2] Tables of Spectral Data for Structure Determination of Organic Compounds. Thieme Connect. URL: [Link]

  • [1] Interpreting C-13 NMR Spectra. Chemistry LibreTexts. URL: [Link]

Sources

Strategic Utilization and Commercial Sourcing of 1-(3-Fluoro-5-iodophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of small molecules heavily relies on the availability of highly functionalized, strategically substituted building blocks. 1-(3-Fluoro-5-iodophenyl)ethanone (CAS: 1393557-47-5) represents a premier trifunctional synthon. By combining an electron-withdrawing fluorine atom, a highly reactive iodine electrophile, and a versatile acetyl handle within a single aromatic framework, this compound enables divergent synthetic pathways. This technical guide outlines the physicochemical profile, commercial supply chain, and field-proven experimental workflows for integrating this critical intermediate into advanced pharmaceutical pipelines.

Physicochemical Profiling & Commercial Sourcing

Efficient drug development requires a reliable supply chain of high-purity intermediates. 1-(3-Fluoro-5-iodophenyl)ethanone is commercially accessible through several global chemical vendors, typically synthesized to a purity standard of ≥95% to accommodate sensitive transition-metal-catalyzed reactions[1],.

Table 1: Physicochemical Properties and Sourcing Profile

ParameterSpecification
Chemical Name 1-(3-Fluoro-5-iodophenyl)ethanone
Synonyms 3'-Fluoro-5'-iodoacetophenone
CAS Number 1393557-47-5[1],[2]
Molecular Formula C₈H₆FIO[1]
Molecular Weight 264.04 g/mol [3]
Standard Purity ≥95% (GC/NMR)[1],
Key Suppliers BLD Pharm[4], Alfa Chemistry[3], Sigma-Aldrich[5], Apollo Scientific
Storage Conditions 2–8°C, protect from light (due to C-I bond photolability)

Strategic Utility in Medicinal Chemistry (The "Why")

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is valuable. The utility of 1-(3-Fluoro-5-iodophenyl)ethanone is rooted in the orthogonal reactivity of its three functional groups:

  • The Fluorine Advantage: The incorporation of fluorine is a cornerstone of rational drug design[6]. Due to its high electronegativity and small van der Waals radius (1.47 Å, closely mimicking hydrogen), fluorine profoundly modulates the physicochemical properties of the molecule without imposing severe steric penalties[7],[8]. It effectively lowers the pKa of proximal basic centers, enhances lipophilicity (improving membrane permeability), and blocks metabolically labile sites from cytochrome P450-mediated oxidation[9].

  • The Iodine Advantage: Aryl iodides are the premier electrophiles for palladium-catalyzed cross-coupling reactions[10]. Because the C–I bond is significantly weaker and more polarizable than C–Br or C–Cl bonds, oxidative addition to the Pd(0) metal center is exceptionally fast[10]. This allows chemists to run couplings at lower temperatures or with less sterically demanding ligands, minimizing side reactions like β-hydride elimination or protodehalogenation[11].

  • The Acetyl Advantage: The methyl ketone moiety serves as a reliable handle for the construction of nitrogen-rich heterocycles (e.g., pyrazoles, thiazoles, and pyrimidines) or for reductive amination to yield secondary/tertiary amines, which are ubiquitous in neuroactive and oncological therapeutics.

SyntheticUtility Core 1-(3-Fluoro-5-iodophenyl)ethanone Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki via Iodine Sonogashira Sonogashira Coupling (Alkyne Insertion) Core->Sonogashira via Iodine Pyrazole Pyrazole Synthesis (Hydrazine Condensation) Core->Pyrazole via Acetyl ReductiveAmination Reductive Amination (Amine Formation) Core->ReductiveAmination via Acetyl Fluorine Fluorine Atom (Metabolic Stability) Core->Fluorine Intrinsic Property

Divergent synthetic utility of 1-(3-Fluoro-5-iodophenyl)ethanone in drug discovery.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to empower researchers in troubleshooting and optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol leverages the high reactivity of the aryl iodide to form a new C–C bond with an arylboronic acid[10].

Table 2: Reagent Causality in Suzuki-Miyaura Coupling

ReagentRoleMechanistic Rationale
Pd(dppf)Cl₂ Pre-catalystThe bidentate dppf ligand enforces a cis-geometry, accelerating reductive elimination while suppressing undesired homocoupling.
K₂CO₃ BaseActivates the boronic acid into a nucleophilic boronate complex, which is mandatory for the transmetalation step.
1,4-Dioxane / H₂O Solvent SystemDioxane solubilizes the organic substrates; water is critical to dissolve the inorganic base and facilitate the transfer of the boronate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 1-(3-Fluoro-5-iodophenyl)ethanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O. Critical Step: Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) active species.

  • Catalyst Introduction: Under an Argon counterflow, add Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Heat the mixture to 80°C. Because aryl iodides undergo rapid oxidative addition[10], the reaction is typically complete within 2–4 hours (monitor via TLC/LC-MS).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I Insertion) Pd0->OxAdd + 1-(3-Fluoro-5-iodophenyl)ethanone Transmet Transmetalation (Boronic Acid) OxAdd->Transmet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Biaryl Product) Transmet->RedElim RedElim->Pd0 - Biaryl Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling of the aryl iodide.

Protocol 2: Divergent Pyrazole Synthesis

The acetyl group can be transformed into a pyrazole ring via an enaminone intermediate—a highly reliable, self-validating two-step, one-pot procedure.

Step-by-Step Methodology:

  • Enaminone Formation: Dissolve 1-(3-Fluoro-5-iodophenyl)ethanone (1.0 equiv) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv). Heat to 90°C for 6 hours. Causality: DMF-DMA acts as both solvent and a one-carbon electrophile, condensing with the acidic α-protons of the ketone to form an intermediate (E)-3-(dimethylamino)-1-(3-fluoro-5-iodophenyl)prop-2-en-1-one.

  • Volatile Removal: Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and methanol byproducts.

  • Cyclization: Dissolve the crude enaminone in absolute ethanol. Add hydrazine hydrate (1.2 equiv) dropwise at 0°C. Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the carbonyl carbon, and the secondary amine undergoes a conjugate addition-elimination sequence at the enamine β-carbon, expelling dimethylamine.

  • Reflux & Isolation: Reflux the mixture for 2 hours. Cool to room temperature, precipitate the product with ice water, filter, and recrystallize from ethanol to yield the pure 3-(3-fluoro-5-iodophenyl)-1H-pyrazole.

Supply Chain & Quality Control Considerations

When sourcing 1-(3-Fluoro-5-iodophenyl)ethanone for GMP or late-stage preclinical development, quality control is paramount.

  • Photostability: The C–I bond is susceptible to homolytic cleavage under prolonged UV exposure. Material should be stored in amber glass vials.

  • Impurity Profiling: Ensure vendors provide quantitative NMR (qNMR) or HPLC traces. Des-iodo impurities (where the iodine is replaced by hydrogen) are particularly problematic as they are often chemically silent during cross-coupling but complicate final-stage purification.

References

Sources

IUPAC name for C8H6FIO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Isomers of C8H6FIO: Nomenclature, Synthesis, and Application

Abstract

The molecular formula C8H6FIO represents a fascinating landscape of chemical diversity, encapsulating numerous constitutional isomers with significant potential in synthetic and medicinal chemistry. This guide moves beyond a singular definition, providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding these compounds. We will deconstruct the systematic IUPAC nomenclature for key isomers, present a detailed, field-proven synthesis protocol for a medicinally relevant candidate, and discuss the analytical techniques required for their unambiguous characterization. The narrative emphasizes the causality behind experimental choices and the strategic importance of these halogenated scaffolds in modern drug discovery, grounding all claims in authoritative references.

The Isomeric Challenge: Deconstructing C8H6FIO

A molecular formula, such as C8H6FIO, is not a destination but a starting point. It defines the atomic constituents but reveals nothing about their connectivity or spatial arrangement. The formula's degree of unsaturation is five, strongly indicating the presence of a benzene ring (four degrees) and an additional double bond, most commonly a carbonyl group. This leads to two primary parent structures of significant interest in pharmaceutical development: fluoroiodobenzaldehydes and fluoroiodoacetophenones .

These are constitutional isomers, possessing the same molecular formula but differing in the connectivity of their atoms.[1] Such structural variations lead to distinct physical and chemical properties, which can profoundly impact biological activity, metabolic stability, and synthetic accessibility.[2][3] Therefore, a precise and unambiguous naming system is not merely an academic exercise but a fundamental requirement for reproducible science and intellectual property protection.

A Systematic Guide to IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a logical framework for naming organic compounds. For substituted benzene derivatives like the isomers of C8H6FIO, the process follows a clear hierarchy of rules.

Core Principles:

  • Identify the Parent Hydride: The benzene ring is the fundamental structure.

  • Identify the Principal Functional Group: When a functional group that can be cited as a suffix is present (like an aldehyde or ketone), it defines the parent compound's name. For C8H6FIO, the principal functional groups give rise to two main parent names:

    • Benzaldehyde: If the ring is attached to a -CHO group.

    • Acetophenone: If the ring is attached to a -C(O)CH3 group. This is a retained IUPAC name for 1-phenylethan-1-one.

  • Numbering the Ring: The carbon atom bearing the principal functional group is designated as position 1 (C1). The ring is then numbered to give the other substituents (fluoro- and iodo- groups) the lowest possible locants.

  • Alphabetize Substituents: The substituent names are listed in alphabetical order (fluoro, iodo) before the parent name.

The logical flow for assigning a name is illustrated below.

IUPAC_Nomenclature_Flow start C8H6FIO Isomer parent_id Identify Principal Functional Group -CHO -C(O)CH3 start->parent_id benzaldehyde Parent: Benzaldehyde parent_id:f1->benzaldehyde acetophenone Parent: Acetophenone parent_id:f2->acetophenone sub_id Identify Substituents numbering Number Ring from C1 (Functional Group) to give lowest locants to F & I sub_id->numbering F, I benzaldehyde->sub_id acetophenone->sub_id alphabetize Alphabetize Substituents (Fluoro, Iodo) numbering->alphabetize end Assemble Final IUPAC Name (e.g., 2-Fluoro-4-iodobenzaldehyde) alphabetize->end

Caption: Logical workflow for assigning IUPAC names to C8H6FIO isomers.

Profile of Key C8H6FIO Isomers

The strategic placement of fluorine and iodine atoms on the aromatic scaffold can dramatically influence a molecule's properties. Fluorine is often incorporated to enhance metabolic stability and binding affinity, while iodine provides a versatile synthetic handle for cross-coupling reactions or can act as a heavy atom for X-ray crystallography.[4] The table below summarizes several medicinally relevant isomers.

IUPAC NameParent CompoundSignificance & Potential Applications
2-Fluoro-4-iodobenzaldehyde BenzaldehydePrecursor for synthesizing inhibitors of various enzymes; a building block for creating complex heterocyclic scaffolds.
4-Fluoro-2-iodobenzaldehyde BenzaldehydeUsed in the synthesis of kinase inhibitors and other targeted therapeutic agents.
5-Fluoro-2-iodoacetophenone AcetophenoneA key intermediate for developing novel anti-cancer and anti-inflammatory drugs.
4-Fluoro-3-iodoacetophenone AcetophenoneBuilding block for radiolabeled compounds and ligands for various biological targets.
3-Fluoro-5-iodoacetophenone AcetophenoneUtilized in fragment-based screening and the development of probes for chemical biology.[5]

Experimental Protocol: Synthesis of 4-Fluoro-2-iodoacetophenone

This section provides a robust, step-by-step methodology for the synthesis of 4-fluoro-2-iodoacetophenone, a valuable intermediate in drug discovery. The protocol is designed to be self-validating, incorporating purification and characterization checkpoints.

Objective: To synthesize 4-fluoro-2-iodoacetophenone from 1-fluoro-3-iodobenzene.

Causality: This pathway is chosen for its efficiency and high regioselectivity. It employs a directed ortho-metalation strategy, where the iodine atom directs the lithiation to the adjacent C2 position, followed by quenching with an acetylating agent.

Materials & Reagents:

  • 1-Fluoro-3-iodobenzene

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • N,N-Dimethylacetamide (DMAc)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon gas supply

  • Standard glassware (oven-dried)

Step-by-Step Methodology
  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

    • Rationale: An inert atmosphere is critical to prevent the highly reactive organolithium intermediate from being quenched by atmospheric oxygen or moisture.

  • Initial Solution:

    • In the flask, dissolve 1-fluoro-3-iodobenzene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Rationale: The low temperature is essential to control the exothermic lithiation reaction, prevent side reactions, and maintain the stability of the aryllithium species.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Rationale: The iodine atom at C3 directs the lithium-halogen exchange to the C2 position. A slight excess of n-BuLi ensures complete conversion.

  • Acetylation (Quenching):

    • In a separate dry flask, dissolve N,N-dimethylacetamide (1.5 eq) in anhydrous THF.

    • Add this solution dropwise to the aryllithium mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

    • Rationale: DMAc serves as the acetylating agent. The electrophilic carbonyl carbon is attacked by the nucleophilic aryllithium intermediate.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Rationale: The aqueous work-up neutralizes any remaining reactive species and separates the organic product from inorganic salts.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

    • Rationale: Chromatography removes unreacted starting materials and byproducts, yielding the pure target compound. Spectroscopic analysis provides unambiguous structural confirmation.

Synthesis_Workflow SM 1-Fluoro-3-iodobenzene reagent1 1. n-BuLi, THF 2. -78 °C SM->reagent1 Lithiation intermediate Aryllithium Intermediate (Regioselective) reagent1->intermediate reagent2 N,N-Dimethylacetamide (DMAc) intermediate->reagent2 Acetylation product_crude Crude Product Mixture reagent2->product_crude reagent3 Aqueous Work-up (NH4Cl) product_crude->reagent3 purification Column Chromatography reagent3->purification Purification FP 4-Fluoro-2-iodoacetophenone (Final Product) purification->FP

Caption: Synthetic workflow for 4-Fluoro-2-iodoacetophenone.

Spectroscopic Differentiation of Isomers

Unambiguous identification of a specific C8H6FIO isomer from a reaction mixture or library is paramount. Spectroscopic techniques provide the necessary structural fingerprints.[6]

  • ¹H NMR Spectroscopy: This is a powerful first-pass tool.

    • Aldehyde vs. Ketone: Benzaldehyde isomers will show a characteristic singlet for the aldehydic proton (-CHO) far downfield, typically between 9.5-10.5 ppm. Acetophenone isomers will instead show a sharp singlet for the methyl protons (-CH3) around 2.5-2.7 ppm.

    • Positional Isomers: The aromatic region (7.0-8.5 ppm) will display unique splitting patterns (e.g., doublets, triplets, doublet of doublets) depending on the relative positions of the F, I, and carbonyl substituents. The coupling constants (J-values) between protons and between protons and the fluorine atom (JHF) are diagnostic.

  • ¹³C NMR Spectroscopy:

    • The carbonyl carbon provides a clear signal, appearing around 190-200 ppm for ketones and slightly more downfield for aldehydes.

    • The carbon directly bonded to fluorine will show a large one-bond coupling (¹JCF), resulting in a doublet, which is a key diagnostic feature.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band between 1680-1715 cm⁻¹ is indicative of the carbonyl (C=O) stretch, confirming the presence of either the aldehyde or ketone functional group.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry can confirm the elemental composition of C8H6FIO. The fragmentation patterns can also provide clues to the structure, although distinguishing positional isomers by MS alone can be challenging without specialized techniques.[7]

Conclusion

The molecular formula C8H6FIO is not a single entity but a gateway to a diverse family of halogenated aromatic aldehydes and ketones. A systematic application of IUPAC nomenclature is essential for navigating this chemical space with precision. The strategic synthesis of specific isomers, such as 4-fluoro-2-iodoacetophenone, provides access to valuable building blocks for drug discovery, leveraging the unique properties of fluorine and iodine to modulate biological activity and facilitate further chemical transformations.[8] The ability to differentiate these closely related structures through modern spectroscopic methods underpins the successful advancement of research and development programs that rely on these powerful chemical scaffolds.

References

  • J.P. Bégué, D. Bonnet-Delpon. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley. [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford. [Link]

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • LibreTexts Chemistry. (2023). Constitutional Isomers. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-derived methodologies. Chemical Reviews, 90(6), 879–933. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • University of St. Thomas. (n.d.). Isomers. [Link]

  • Purdue University. (n.d.). Isomers. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Stereoisomers. [Link]

  • Aly, A. A., Brown, A. B., & Mourad, F. E. (2021). Fluorinated heterocycles: A comprehensive review on their synthesis and applications in medicinal chemistry. European Journal of Medicinal Chemistry, 224, 113720.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Front. Chem. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]

  • Nature Portfolio. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • Brodbelt, J. S. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry, 95(17), 6755–6763. [Link]

  • Singh, A., & Ghosh, B. (2022). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. Biochemical Pharmacology, 206, 115299. [Link]

Sources

solubility of 1-(3-Fluoro-5-iodophenyl)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Solubility and Solvent Interactions of 1-(3-Fluoro-5-iodophenyl)ethanone

Executive Summary

1-(3-Fluoro-5-iodophenyl)ethanone (CAS: 1393557-47-5) is a highly specialized, di-halogenated aromatic building block widely utilized in advanced organic synthesis and medicinal chemistry[1]. The strategic placement of a highly electronegative fluorine atom and a highly polarizable iodine atom on an acetophenone core creates a complex physicochemical profile. This whitepaper provides a comprehensive analysis of its solubility characteristics in organic solvents, detailing the mechanistic drivers of solvation, predictive solubility data, and validated empirical protocols for thermodynamic assessment.

Mechanistic Drivers of Solvation

To accurately predict and manipulate the solubility of 1-(3-Fluoro-5-iodophenyl)ethanone, one must deconstruct the molecule into its thermodynamic components. The dissolution of this compound in any organic solvent is governed by the interplay between the crystal lattice energy of the solid and the enthalpic gain from solvent-solute interactions.

  • The Acetophenone Core (Hydrogen Bond Acceptor): The carbonyl oxygen serves as a localized region of high electron density, acting as a potent hydrogen-bond acceptor. This feature drives solubility in polar protic solvents (like short-chain alcohols) and facilitates strong dipole-dipole interactions in polar aprotic environments[2].

  • C5 Iodine Substitution (Polarizability & Halogen Bonding): Iodine significantly increases the molecular weight and overall lipophilicity (LogP) of the compound. Due to its large atomic radius, iodine is highly polarizable, enhancing London dispersion forces with non-polar and moderately polar solvents (e.g., dichloromethane, toluene). Furthermore, the electron-deficient region on the iodine atom (the σ-hole) allows it to act as a halogen bond (X-bond) donor, forming highly specific, stabilizing interactions with Lewis basic solvents such as Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO)[3].

  • C3 Fluorine Substitution (Inductive Effects): Unlike iodine, fluorine does not significantly increase lipophilicity. Instead, its extreme electronegativity exerts a powerful inductive pull (-I effect) across the aromatic ring. This alters the molecular dipole moment and increases the electrophilicity of the carbonyl carbon, subtly modifying its solvation sphere compared to non-fluorinated analogs[2].

Predictive Solubility Profile in Organic Solvents

Because empirical data for highly specific intermediates can be sparse, Application Scientists rely on Hansen Solubility Parameters (HSP) and data from closely related structural analogs (such as 4'-fluoroacetophenone and 3'-iodoacetophenone) to estimate solubility[2][3]. The table below synthesizes these predictive metrics for 1-(3-Fluoro-5-iodophenyl)ethanone at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF> 100 mg/mL (Very Soluble)Strong dipole-dipole interactions and optimal stabilization of the polarized aromatic system. Standard for biological assay stock solutions[4].
Halogenated Dichloromethane, Chloroform> 100 mg/mL (Very Soluble)Driven by the "like-dissolves-like" principle; excellent matching of dispersive forces and polarizability.
Ethers THF, 1,4-Dioxane> 50 mg/mL (Soluble)Favorable halogen bonding between the C5 iodine σ-hole and the lone pairs of the ether oxygen.
Esters / Ketones Ethyl Acetate, Acetone> 50 mg/mL (Soluble)Favorable matching of Hansen polar and dispersive parameters with the acetophenone core[3].
Polar Protic Methanol, Ethanol10 - 50 mg/mL (Moderately Soluble)Solvation is driven by H-bonding to the carbonyl, but ultimately restricted by the high hydrophobic bulk of the di-halogenated ring[2][3].
Non-Polar Aliphatic Hexane, Heptane< 10 mg/mL (Sparingly Soluble)Weak solvent interactions fail to overcome the enthalpic penalty of disrupting the solid's crystal lattice.
Aqueous Water< 0.1 mg/mL (Practically Insoluble)Extreme hydrophobicity prevents the disruption of water's tight hydrogen-bond network[2][3].

Empirical Determination of Thermodynamic Solubility

While predictive models guide initial solvent selection, rigorous drug development requires empirical validation. The following protocol outlines the industry-standard "shake-flask" method (adapted from OECD Test Guideline 105) for determining the absolute thermodynamic solubility of 1-(3-Fluoro-5-iodophenyl)ethanone.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount of 1-(3-Fluoro-5-iodophenyl)ethanone (e.g., 50 mg) into a 2 mL amber glass HPLC vial. Amber glass is recommended to prevent potential photo-degradation of the carbon-iodine bond.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial with a PTFE-lined septum cap to prevent solvent evaporation.

  • Equilibration: Place the vial in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 to 48 hours to ensure true thermodynamic equilibrium is reached between the solid phase and the solute.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes at 25°C. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (avoid nylon or cellulose filters, which may extract organic solvents).

  • Quantification: Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (detection typically at 254 nm, corresponding to the conjugated aromatic system). Calculate the concentration against a pre-established standard calibration curve.

G N1 Step 1: Excess Solid Addition Add compound to target solvent N2 Step 2: Isothermal Equilibration Agitate at 25°C for 24-48 hours N1->N2 N3 Step 3: Phase Separation Centrifugation / Filtration (0.22 µm) N2->N3 N4 Step 4: Quantification HPLC-UV Analysis of Supernatant N3->N4

Workflow for thermodynamic solubility determination via the shake-flask method.

Applied Solvent Selection Strategy

Understanding the solubility profile of 1-(3-Fluoro-5-iodophenyl)ethanone is critical for optimizing downstream chemical and biological workflows. The choice of solvent dictates not only the dissolution of the material but also the trajectory of the chemical reaction.

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira): The iodine atom is the primary reactive site. Solvents like THF, Toluene, or DMF are optimal. They provide complete dissolution of the lipophilic starting material while stabilizing the transition states of the palladium catalytic cycle.

  • For Nucleophilic Aromatic Substitution (SNAr): If targeting the displacement of the fluorine atom (which is activated by the para-acetyl group), highly polar aprotic solvents like DMSO or DMF are required. These solvents dissolve the substrate completely and leave nucleophiles (like amines or alkoxides) unsolvated and highly reactive.

  • For Biological Assays & Screening: Due to its insolubility in water, stock solutions must be prepared in 100% DMSO (typically at 10 mM to 50 mM). To introduce the compound into aqueous biological media without precipitation, protocols often require the addition of co-solvents or surfactants such as PEG300 or Tween-80[4].

SolventTree Start Target Application Coupling Pd-Catalyzed Cross-Coupling Start->Coupling SNAr Nucleophilic Substitution Start->SNAr Purification Recrystallization Start->Purification Sol1 THF, Toluene, DMF (High solubility, inert) Coupling->Sol1 Sol2 DMSO, MeCN (Polar aprotic, stabilizes TS) SNAr->Sol2 Sol3 Hexane/EtOAc (Tunable polarity) Purification->Sol3

Decision tree for selecting organic solvents based on the target chemical application.

References

  • Guidechem. "C8H6FIO - Chemical Dictionary - Guidechem: 1-(3-Fluoro-5-iodophenyl)ethanone CAS:1393557-47-5".
  • CymitQuimica. "CAS 403-42-9: 4′-Fluoroacetophenone".
  • CymitQuimica. "CAS 14452-30-3: 3'-Iodoacetophenone".
  • MedChemExpress. "4'-Fluoroacetophenone (1-(4-Fluorophenyl)ethan-1-one) | Biochemical Reagent".

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(3-Fluoro-5-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, 1-(3-Fluoro-5-iodophenyl)ethanone (CAS: 1393557-47-5) [1] serves as a highly versatile, multi-functional building block. The strategic placement of a meta-fluoro group modulates lipophilicity and metabolic stability without introducing significant steric hindrance. Concurrently, the acetyl (ethanone) group serves as an excellent handle for downstream derivatization (e.g., heterocycle synthesis or reductive amination).

From a catalytic perspective, the cross-coupling of this substrate is highly favorable. The oxidative addition of Palladium(0) into the C–I bond is typically the rate-determining step in cross-coupling reactions. The synergistic electron-withdrawing effects of both the fluoro and acetyl groups significantly lower the electron density of the aromatic ring, hyper-activating the C–I bond toward oxidative addition by the electron-rich Pd(0) center.

This guide details optimized, self-validating protocols for the Suzuki-Miyaura and Sonogashira cross-couplings of 1-(3-Fluoro-5-iodophenyl)ethanone, grounded in recent kinetic and photochemical catalytic studies [2, 3].

Kinetic Insights & Reaction Optimization

To design a robust protocol, we must eliminate common failure points such as mass-transfer limitations and catalyst aggregation (Pd-black formation). Recent kinetic studies on structurally analogous iodoacetophenones demonstrate that homogeneous conditions drastically improve reaction predictability and turnover numbers (TON) [2].

Table 1: Parameter Optimization for Iodoacetophenone Cross-Coupling

Reaction ParameterConventional ChoiceOptimized SelectionCausality & Mechanistic Rationale
Catalyst Pd(PPh₃)₄Herrmann-Beller PalladacyclePalladacycles offer superior thermal stability. They slowly release active Pd(0), preventing rapid aggregation into inactive Pd-black[2].
Solvent System Toluene / H₂O (Biphasic)Anhydrous EthanolEthanol completely solubilizes the fluoroiodoacetophenone, the boronic acid, and the base, eliminating biphasic mass-transfer stalling [2].
Base K₂CO₃ (aq)NaOMe (in EtOH)Soluble alkoxides facilitate rapid transmetalation by forming a highly reactive boronate complex directly in the homogeneous phase.
Activation Thermal HeatingVisible Light (for Sonogashira)Photo-uncaging of PPh₃ from a Ru-complex allows precise temporal control over Pd(II) to Pd(0) reduction, minimizing side reactions [3].

Catalytic Cycle & Experimental Workflow

The following diagrams illustrate the mechanistic logic and the physical workflow of the cross-coupling process.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., from Palladacycle) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd 1-(3-Fluoro-5-iodophenyl)ethanone PdII Pd(II) Aryl-I Complex (Intermediate) OxAdd->PdII C-I Bond Cleavage TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Ar-B(OH)2 / NaOMe RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Biaryl Product

Caption: Suzuki-Miyaura Catalytic Cycle for 1-(3-Fluoro-5-iodophenyl)ethanone.

Workflow Prep 1. Reagent Preparation Degas EtOH & Reactants Mix 2. Reaction Assembly Add Substrate, Pd, Boronic Acid, Base Prep->Mix Heat 3. Thermal Activation Stir at 60-80°C under N2 Mix->Heat Quench 4. Quench & Extraction Cool to RT, EtOAc/H2O Wash Heat->Quench Purify 5. Purification Silica Gel Chromatography Quench->Purify

Caption: Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Methodologies

Protocol A: Homogeneous Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl derivative using a highly stable palladacycle to prevent catalyst degradation.

Materials:

  • 1-(3-Fluoro-5-iodophenyl)ethanone (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 0.6 mmol)

  • Herrmann-Beller Palladacycle (0.01 mol% Pd)

  • Sodium methoxide (NaOMe) (1.5 equiv, 0.75 mmol)

  • Anhydrous Ethanol (5.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv)

Step-by-Step Procedure:

  • Degassing (Causality: Prevent Pd oxidation): Sparge anhydrous ethanol with dry N₂ gas for 15 minutes prior to use. Oxygen must be excluded to prevent the homocoupling of the boronic acid.

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(3-Fluoro-5-iodophenyl)ethanone, phenylboronic acid, and the internal standard.

  • Catalyst & Base Addition: Add the Herrmann-Beller palladacycle. Self-Validation Check: The solution should appear pale yellow. Add NaOMe and immediately seal the tube under N₂.

  • Thermal Activation: Heat the reaction mixture to 60 °C in an oil bath.

  • In-Process Monitoring: At 30 minutes, remove a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Hexanes:EtOAc 8:2). The starting material (highly UV-active due to the iodine and acetyl auxochromes) should be fully consumed. Visual Check: A transition to a dark black solution indicates premature catalyst death (Pd-black precipitation).

  • Quench & Workup: Cool to room temperature. Dilute with 15 mL EtOAc and wash with 10 mL deionized water to remove borate salts. Extract the aqueous layer twice with 10 mL EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Photo-Initiated Sonogashira Coupling

Objective: Couple a terminal alkyne to the fluoroiodoacetophenone using precision light activation [3].

Materials:

  • 1-(3-Fluoro-5-iodophenyl)ethanone (1.0 equiv, 0.5 mmol)

  • Trimethylsilylacetylene (TMS-acetylene) (1.5 equiv, 0.75 mmol)

  • PdCl₂ (5 mol%)

  • CuI (6 mol%)

  • Photo-caged Ru-Azobenzene-PPh₃ complex (10 mol%)

  • Triethylamine (NEt₃) (2.0 mL, acting as base and solvent)

Step-by-Step Procedure:

  • Preparation: In a dry vial under argon, combine PdCl₂, CuI, and the Ru-Azobenzene-PPh₃ complex in NEt₃.

  • Substrate Addition: Add 1-(3-Fluoro-5-iodophenyl)ethanone and TMS-acetylene. The reaction remains dormant in the dark. Self-Validation Check: Stirring in the dark for 1 hour should yield 0% conversion (verified by GC-MS), proving the system is perfectly caged.

  • Photo-Activation (Causality: Controlled Catalyst Generation): Irradiate the vial using a standard white LED strip. The light triggers the uncaging of PPh₃ from the Ru-complex, which subsequently coordinates to and reduces Pd(II) to the active Pd(0) species [3].

  • Reaction Tracking: Monitor the reaction via ¹H NMR by tracking the disappearance of the acetyl methyl protons of the starting material (typically around δ 2.58 ppm) and the appearance of the product's acetyl protons.

  • Workup: Filter the mixture through a short pad of Celite to remove copper and palladium salts, washing with dichloromethane. Concentrate and purify via silica gel chromatography.

Trustworthiness & Self-Validating Systems

To ensure experimental integrity, the protocols above incorporate self-validating checkpoints:

  • Internal Standards: The inclusion of 1,3,5-trimethoxybenzene allows for immediate quantitative ¹H NMR yield determination of the crude mixture before purification losses occur.

  • Dormancy Verification: In Protocol B, the dark-phase incubation proves that background thermal reactivity is zero, validating that the catalytic cycle is exclusively photo-initiated.

  • Visual Diagnostics: The homogeneity and color of the ethanol solution in Protocol A act as a real-time diagnostic for catalyst health.

References

  • Bourouina, A., Oswald, A., Lido, V., Dong, L., Rataboul, F., Djakovitch, L., de Bellefon, C., & Meille, V. (2020). "Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid." Catalysts, 10(9), 989. URL:[Link]

  • Rocard, L., Hannedouche, J., & Bogliotti, N. (2022). "Visible-Light-Initiated Palladium-Catalyzed Cross-coupling by PPh3 Uncaging from an Azobenzene Ruthenium-Arene Complex." Chemistry - A European Journal, 28(41), e202200519. URL:[Link]

Application Notes & Protocols: Leveraging 1-(3-Fluoro-5-iodophenyl)ethanone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth exploration of 1-(3-fluoro-5-iodophenyl)ethanone, a highly versatile synthetic intermediate. Its unique trifunctional architecture—comprising a reactive iodine atom, a metabolically robust fluorine atom, and a modifiable ketone group—positions it as a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. We present detailed protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, offering researchers a practical guide to unlocking the synthetic potential of this intermediate. The causality behind experimental choices, troubleshooting insights, and safety protocols are discussed to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of Polysubstituted Aryl Intermediates

In the landscape of drug discovery and functional materials development, the precise arrangement of substituents on an aromatic core is paramount for dictating molecular properties. Halogenated organic compounds, in particular, serve as foundational scaffolds due to the unique electronic and steric attributes of halogen atoms.[1] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the carbon-iodine bond provides a highly reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis.[1][2]

1-(3-Fluoro-5-iodophenyl)ethanone emerges as a preeminent example of a strategic building block. The C-I bond is the primary reactive site for palladium-catalyzed cross-coupling, allowing for the selective introduction of diverse functionalities.[3] The electronically withdrawing fluoro and acetyl groups modulate the reactivity of the aromatic ring, while the ketone moiety itself offers a secondary site for a plethora of chemical transformations, from simple reductions to complex condensations. This document serves as a comprehensive guide to its application, grounded in established chemical principles.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is critical for its safe and effective use.

PropertyValueReference
IUPAC Name 1-(3-Fluoro-5-iodophenyl)ethanone-
Synonyms 3'-Fluoro-5'-iodoacetophenone-
CAS Number 914225-70-0[4]
Molecular Formula C₈H₆FIO[4]
Molecular Weight 264.04 g/mol [5]
Appearance Off-white to yellow powder or solid[5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[6]

Safety Profile:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][7]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.[7]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than C-Br or C-Cl bonds in oxidative addition to a palladium(0) center, making it the ideal site for selective cross-coupling.[8] This section details protocols for three cornerstone transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl linkages by coupling an organohalide with an organoboron species.[9][10] Its tolerance for a wide range of functional groups and generally mild conditions make it a favored strategy in medicinal chemistry.[10]

Reaction Scheme:

Suzuki_Workflow A 1. Setup & Purge B 2. Add Reagents & Solvents A->B Inert Atmosphere C 3. Heat to 90 °C B->C Stir Vigorously D 4. Monitor by TLC C->D 4-12 hours E 5. Workup (Extraction) D->E Reaction Complete F 6. Purification (Chromatography) E->F Crude Product G Final Product F->G Sonogashira_Workflow A 1. Add Reagents to Schlenk Flask B 2. Add Solvents & Alkyne A->B Under Argon C 3. Stir at Room Temp B->C D 4. Monitor by TLC C->D 2-6 hours E 5. Filter through Celite D->E Reaction Complete F 6. Aqueous Workup E->F G 7. Purify (Chromatography) F->G H Final Product G->H

Sources

Application Note: The Role of 1-(3-Fluoro-5-iodophenyl)ethanone in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach fragment-based drug discovery (FBDD) not merely as a screening exercise, but as a highly orchestrated biophysical and synthetic pipeline. The identification of low-molecular-weight compounds that bind to targets with low affinity (typically


M to mM) requires extreme biophysical sensitivity.

The compound 1-(3-Fluoro-5-iodophenyl)ethanone (CAS: 1393557-47-5) is a masterclass in rational fragment design. Rather than being a simple chemical starting point, it acts as a "tri-functional probe" engineered to overcome the specific detection, structural elucidation, and synthetic elaboration bottlenecks inherent to FBDD workflows.

Mechanistic Rationale: The "Tri-Functional" Probe

Every structural feature of 1-(3-Fluoro-5-iodophenyl)ethanone serves a deliberate, causal purpose in the drug discovery pipeline:

  • The 3-Fluoro Group (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    F NMR Probe):  Fluorine-19 boasts a 100% natural abundance and a high gyromagnetic ratio, making it incredibly sensitive to NMR detection. Because biological macromolecules lack endogenous fluorine, 
    
    
    
    F NMR spectra are completely devoid of background protein interference[1]. Furthermore, the extreme sensitivity of the fluorine nucleus to its local chemical environment (chemical shift anisotropy) allows for the multiplexing of 10–30 fragments in a single "cocktail" without signal overlap, drastically increasing screening throughput.
  • The 5-Iodo Group (Anomalous X-ray Scatterer & Halogen Bond Donor): Iodine serves a dual biophysical role. In X-ray crystallographic fragment screening (XCFS), fragments often bind with low occupancy and can be confused with ordered water molecules. Iodine's massive electron cloud provides a strong anomalous scattering signal at standard synchrotron wavelengths, allowing crystallographers to generate anomalous difference maps that unambiguously pinpoint the fragment's exact orientation[2]. Additionally, the highly polarizable iodine atom features a pronounced positive

    
    -hole, enabling highly directional halogen bonds (XBs) with backbone carbonyls in the target pocket[3].
    
  • The 1-Acetyl Group (H-Bond Acceptor & Synthetic Handle): The carbonyl oxygen acts as a classic hydrogen-bond acceptor to anchor the fragment. Post-screening, the acetyl group and the iodo group provide orthogonal synthetic vectors for rapid hit-to-lead elaboration.

Physicochemical Profiling

To ensure high ligand efficiency and aqueous solubility during high-concentration screening, fragments must strictly adhere to the "Rule of Three" (Ro3). As shown below, 1-(3-Fluoro-5-iodophenyl)ethanone is an ideal FBDD candidate.

Table 1: Physicochemical Profiling against the Rule of Three (Ro3)

ParameterValueRo3 ThresholdCompliance
Molecular Weight (Da) 264.03

Yes
cLogP ~2.5

Yes
Hydrogen Bond Donors 0

Yes
Hydrogen Bond Acceptors 1

Yes
Rotatable Bonds 1

Yes
Workflow & Logic Visualization

FBDD_Workflow Compound 1-(3-Fluoro-5-iodophenyl)ethanone (Tri-Functional Fragment) NMR Primary Screen Ligand-Observed 19F NMR Compound->NMR 19F Probe XRay Structural Elucidation X-Ray Crystallography Compound->XRay I Anomalous Signal Chem Hit-to-Lead Optimization Pd-Catalyzed Cross-Coupling Compound->Chem C-I Synthetic Vector NMR->XRay Hit Triage XRay->Chem Pose-Guided Design

Fig 1: Tri-functional utility of 1-(3-Fluoro-5-iodophenyl)ethanone in FBDD workflows.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate the necessary controls to ensure data integrity at every stage of the FBDD pipeline.

Protocol A: Ligand-Observed

F NMR Cocktail Screening

Causality: We utilize a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence. When the small fluorinated fragment binds to a massive target protein, it adopts the protein's slow tumbling rate, causing a drastic decrease in its transverse relaxation time (


). The CPMG sequence acts as a 

filter, eliminating these fast-relaxing signals and resulting in a quantifiable attenuation of the fragment's peak intensity compared to a protein-free control[1].

Step-by-Step Methodology:

  • Cocktail Formulation: Group 1-(3-Fluoro-5-iodophenyl)ethanone with 9-11 other fluorinated fragments. Ensure a minimum of 0.5 ppm chemical shift separation between all

    
    F signals to prevent overlap.
    
  • Sample Preparation: Prepare the NMR sample containing 40

    
    M of each fragment, 10% D
    
    
    
    O (for spectrometer lock), an internal non-binding reference (e.g., 40
    
    
    M trifluoroethanol), and a biologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Prepare a parallel sample containing the target protein at 10-20
    
    
    M.
  • Data Acquisition: Acquire spectra at 25 °C using a spectrometer equipped with a

    
    F-tuned cryoprobe. Apply the CPMG pulse sequence with a total echo time of ~160 ms.
    
  • Validation & Analysis: Overlay the spectra of the fragment cocktail with and without the target protein. A reduction in signal intensity of >20% for the 1-(3-Fluoro-5-iodophenyl)ethanone peak indicates a binding event.

    • Self-Validation Check: Verify that the internal trifluoroethanol reference peak remains unattenuated. If it attenuates, the result is a false positive caused by non-specific aggregation or buffer viscosity changes.

CPMG_Logic Free Free Fragment (High T2) Bound Protein-Bound Fragment (Low T2) Free->Bound Target Addition CPMG CPMG Pulse Sequence (T2 Filter) Bound->CPMG NMR Acquisition Result Signal Attenuation (Hit Detected) CPMG->Result Filters broad signals

Fig 2: Mechanistic logic of T2-filtered (CPMG) 19F NMR for fragment hit detection.

Protocol B: X-Ray Crystallographic Validation via Anomalous Dispersion

Causality: Weakly binding fragments are notoriously difficult to model in standard electron density maps (


). By tuning the incident X-ray beam energy to exploit the anomalous scattering of the iodine atom, we can calculate an anomalous difference Fourier map (

) that isolates the heavy atom, unambiguously fixing the orientation of the phenyl ring[2].

Step-by-Step Methodology:

  • Crystal Soaking: Transfer apo-protein crystals into a soaking drop containing the crystallization mother liquor supplemented with 20-50 mM 1-(3-Fluoro-5-iodophenyl)ethanone (typically requiring 5-10% DMSO for solubility). Soak for 2 to 24 hours.

  • Cryoprotection: Briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) before flash-cooling in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron beamline. Ensure high redundancy (multiplicity > 5) to accurately measure the small anomalous differences (Bijvoet pairs) generated by the iodine atom.

  • Map Calculation: Process the data and calculate an anomalous difference map. Contour the map at

    
     to 
    
    
    
    .
    • Self-Validation Check: The presence of a strong anomalous peak at the iodine position validates the binding pose. If the peak is absent but standard density is present, suspect radiation damage (C-I bond cleavage).

Protocol C: Hit-to-Lead Elaboration via Pd-Catalyzed Cross-Coupling

Causality: Once the structural pose is confirmed, the 5-iodo substituent transitions from a biophysical probe to a highly reactive synthetic vector. Iodine undergoes rapid oxidative addition in palladium-catalyzed cross-coupling reactions, allowing chemists to efficiently "grow" the fragment into adjacent hydrophobic sub-pockets.

Step-by-Step Methodology (Suzuki-Miyaura Coupling):

  • Reaction Setup: In a microwave vial, combine 1-(3-Fluoro-5-iodophenyl)ethanone (1.0 eq), a structure-guided aryl/heteroaryl boronic acid (1.2 eq), and a palladium precatalyst (e.g., Pd(dppf)Cl

    
    , 0.05 eq).
    
  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na

    
    CO
    
    
    
    (3:1 v/v).
  • Execution: Seal the vial, purge with N

    
    , and heat under microwave irradiation at 100 °C for 20 minutes.
    
  • Purification: Filter the crude mixture through a Celite pad, concentrate under reduced pressure, and purify via preparative HPLC to isolate the elaborated lead compound.

Data Interpretation & Troubleshooting

Table 2: Data Interpretation & Troubleshooting Matrix

ModalityObservationMechanistic CauseSelf-Validating Solution
ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

F NMR
No signal attenuation despite known biochemical binding.Fragment is in slow exchange on the NMR timescale (

M), depleting the free ligand pool without broadening.
Perform a concentration titration or switch to Protein-Observed

F NMR (PrOF NMR).

F NMR
All cocktail signals attenuate globally.Non-specific protein aggregation or buffer viscosity changes.Verify with an internal non-binding reference (e.g., trifluoroethanol). Discard data if reference attenuates.
X-Ray Missing anomalous iodine peak at binding site.Specific radiation damage cleaving the C-I bond during data collection.Attenuate X-ray beam dose or merge data from multiple isomorphous crystals to limit individual exposure.
Chemistry Poor yield in Suzuki cross-coupling.Steric hindrance from the adjacent 3-fluoro group or acetyl enolization.Optimize precatalyst (e.g., switch to Pd(Amphos)Cl

) or utilize strictly anhydrous Buchwald-Hartwig conditions.
References

1.[4] Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment | Springer Nature Experiments. springernature.com. 2.[1] Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy | Journal of Medicinal Chemistry. acs.org. 3.[2] Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. nih.gov. 4.[3] Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. acs.org.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Dehalogenation of 3'-Fluoro-5'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dehalogenation, specifically deiodination, when working with 3'-Fluoro-5'-iodoacetophenone. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize product yield, and ensure the integrity of your synthetic pathways.

Troubleshooting Guide: Minimizing Deiodination of 3'-Fluoro-5'-iodoacetophenone

This section is designed to help you diagnose and resolve issues of unwanted dehalogenation in your experiments involving 3'-Fluoro-5'-iodoacetophenone. The advice provided is grounded in established mechanistic principles of organometallic chemistry.

Issue 1: Significant formation of 3'-fluoroacetophenone byproduct in a cross-coupling reaction.

Root Cause Analysis:

The formation of 3'-fluoroacetophenone indicates that the iodine atom at the 5'-position is being replaced by a hydrogen atom. This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2][3] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can arise from several sources within your reaction mixture.[4] Given that 3'-Fluoro-5'-iodoacetophenone is an electron-deficient aryl iodide due to the presence of the acetyl and fluoro groups, it is particularly susceptible to this side reaction.[4] The C-I bond is the most labile among the carbon-halogen bonds, making it the primary site of this undesired reaction.

Troubleshooting Workflow:

G start Deiodination Observed ligand Optimize Ligand Selection start->ligand Is your ligand bulky and electron-rich? base Re-evaluate Base Choice ligand->base Using PPh3 or similar? Switch to Buchwald ligands. solvent Change Solvent System base->solvent Using strong alkoxide bases? Switch to carbonates or phosphates. temp Adjust Reaction Temperature & Time solvent->temp Using protic solvents? Switch to aprotic solvents. result Reduced Deiodination temp->result High temp/long time? Lower temp/monitor closely.

Caption: A troubleshooting workflow for minimizing dehalogenation.

Detailed Remediation Strategies:

  • Catalyst and Ligand System Optimization:

    • Rationale: The relative rates of the desired cross-coupling and the undesired dehalogenation are heavily influenced by the catalyst's electronic and steric properties.[2][5] Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the desired product, thereby outcompeting the dehalogenation pathway.[2]

    • Recommendation: If you are using less bulky ligands like triphenylphosphine (PPh₃), consider switching to more sterically demanding and electron-donating ligands. Buchwald's biaryl phosphine ligands are often effective for challenging substrates.

    • Experimental Protocol: A ligand screening experiment is highly recommended.

Ligand FamilySpecific ExamplesRationale for Use
Buchwald Biarylphosphines XPhos, SPhos, RuPhosBulky and electron-rich, promote fast reductive elimination.[5]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable palladium complexes, can be effective in suppressing dehalogenation.
  • Base Selection:

    • Rationale: Strong bases, particularly alkoxides (e.g., NaOt-Bu, KOt-Bu) and hydroxides (e.g., NaOH, KOH), can act as hydride sources, leading to the formation of Pd-H species responsible for dehalogenation.[1][3]

    • Recommendation: Switch to weaker inorganic bases.

    • Preferred Bases:

      • Potassium carbonate (K₂CO₃)

      • Cesium carbonate (Cs₂CO₃)

      • Potassium phosphate (K₃PO₄)[1][6]

  • Solvent System Modification:

    • Rationale: Protic solvents, especially alcohols, can be oxidized by the palladium complex to generate hydride species, which then lead to dehalogenation.[2][4]

    • Recommendation: Utilize anhydrous, aprotic solvents.

    • Recommended Solvents:

      • Toluene

      • 1,4-Dioxane

      • Tetrahydrofuran (THF)[4][7]

    • Note: Ensure your solvents are thoroughly degassed to remove oxygen, which can also lead to side reactions and catalyst deactivation.

  • Temperature and Reaction Time Control:

    • Rationale: Dehalogenation is often more prevalent at higher temperatures and with longer reaction times.[5]

    • Recommendation: Run the reaction at the lowest effective temperature and monitor its progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the dehalogenated byproduct.

Issue 2: Deiodination observed during a Sonogashira coupling reaction.

Root Cause Analysis:

In addition to the factors mentioned above, Sonogashira couplings have their own nuances. The copper co-catalyst, while generally beneficial, can sometimes contribute to side reactions. The amine base, often used in excess, can also be a source of hydrides.

Troubleshooting Workflow:

G start Sonogashira Deiodination copper Consider Copper-Free Conditions start->copper Using CuI? base Optimize Base and Solvent copper->base Try a copper-free protocol. ligand Screen Ligands base->ligand Using excess amine as solvent? Switch to aprotic solvent with stoichiometric amine. result Improved Yield of Desired Alkyne ligand->result Using PPh3? Try bulkier, electron-rich ligands.

Caption: Troubleshooting Sonogashira deiodination.

Detailed Remediation Strategies:

  • Copper-Free Conditions:

    • Rationale: While the copper co-catalyst facilitates the formation of the copper acetylide, it can also promote the homocoupling of the alkyne (Glaser coupling) and potentially contribute to other side reactions.[8] Several modern protocols for Sonogashira coupling are copper-free.[9]

    • Recommendation: Attempt the reaction using a palladium catalyst and a suitable ligand in the absence of a copper salt. This often requires a slightly stronger base or different reaction conditions.

  • Base and Solvent Optimization:

    • Rationale: In many traditional Sonogashira protocols, an amine base like triethylamine or diisopropylamine is used both as a base and a solvent.[6] This excess amine at elevated temperatures can be a significant source of hydrides.

    • Recommendation: Use a non-amine solvent (e.g., THF, toluene) and a stoichiometric amount of the amine base. Alternatively, switch to an inorganic base like K₂CO₃ or Cs₂CO₃.

  • Ligand Selection:

    • Rationale: As with other cross-coupling reactions, the choice of ligand is crucial. For copper-free Sonogashira couplings of electron-deficient aryl iodides, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be highly effective.[9][10]

    • Recommended Ligands:

      • t-Bu₃P (tri-tert-butylphosphine)

      • cBRIDP

      • NHC ligands (e.g., IPr)

Frequently Asked Questions (FAQs)

Q1: Why is the C-I bond more susceptible to cleavage than the C-F bond in 3'-Fluoro-5'-iodoacetophenone?

A1: The susceptibility of a carbon-halogen bond to cleavage in these types of reactions is inversely related to its bond dissociation energy. The C-I bond is significantly weaker than the C-F bond. This is due to the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, leading to poorer orbital overlap with carbon compared to the smaller, more electronegative fluorine atom.[11] Therefore, under typical cross-coupling conditions, the C-I bond is much more reactive and prone to both the desired oxidative addition and the undesired dehalogenation.

Q2: Can the acetophenone group influence the rate of dehalogenation?

A2: Yes. The acetophenone group is electron-withdrawing, which decreases the electron density on the aromatic ring. This makes the carbon atom of the C-I bond more electrophilic and thus more susceptible to oxidative addition to the Pd(0) catalyst.[11] While this is necessary for the desired cross-coupling reaction to occur, it also accelerates the initial step that can lead to dehalogenation if the subsequent steps in the catalytic cycle are slow.

Q3: Are there any general preventative measures I can take before starting my experiment?

A3: Absolutely. Proactive measures can significantly reduce the likelihood of dehalogenation:

  • High-Purity Reagents: Ensure your 3'-Fluoro-5'-iodoacetophenone, coupling partner, and all other reagents are of high purity.

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction by using standard Schlenk line techniques or working in a glovebox. Oxygen can lead to catalyst degradation and promote side reactions.[6]

  • Dry and Degassed Solvents: Use anhydrous and thoroughly degassed solvents to minimize potential sources of protons and oxygen.[4]

Q4: I am performing a Buchwald-Hartwig amination. Are there specific recommendations for this reaction?

A4: The same general principles apply. For the Buchwald-Hartwig amination of 3'-Fluoro-5'-iodoacetophenone, the choice of ligand and base is paramount.

  • Ligands: Use bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[12][13] These have been specifically designed to facilitate the C-N bond-forming reductive elimination.

  • Base: While strong bases like NaOt-Bu are often used in amination reactions, they can be a source of dehalogenation. If you observe this side reaction, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature or a more active catalyst system.[12][14]

References

  • Cross-Coupling Reactions Guide - Johnson Matthey. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • significant dehalogenation in stille coupling : r/Chempros - Reddit. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Ligand effects on the oxidative addition of halogens to (dpp-nacnac(R))Rh(phdi) - PubMed. Available at: [Link]

  • Reactivity trends for mechanochemical reductive coupling of aryl iodides - Taylor & Francis Online. Available at: [Link]

  • Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing). Available at: [Link]

  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - ResearchGate. Available at: [Link]

  • Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PMC. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site‐Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • 4.9: Oxidative Addition of Polar Reagents - Chemistry LibreTexts. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. Available at: [Link]

Sources

Technical Support Center: Regioselectivity Optimization for 1-(3-Fluoro-5-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the functionalization of 1-(3-Fluoro-5-iodophenyl)ethanone. This guide is designed for researchers and drug development professionals who need to navigate the complex chemoselectivity challenges presented by this polyfunctional scaffold.

Molecular Reactivity Profile

1-(3-Fluoro-5-iodophenyl)ethanone possesses three distinct reactive sites, each governed by different thermodynamic and kinetic principles. Successful synthetic design requires manipulating catalytic conditions to isolate reactivity at a single site while preserving the others.

ReactivityMap Molecule 1-(3-Fluoro-5-iodophenyl)ethanone CI_Bond C5-I Bond (High Reactivity) Molecule->CI_Bond CF_Bond C3-F Bond (Low Reactivity) Molecule->CF_Bond Acetyl C1-Acetyl Group (Enolization Risk) Molecule->Acetyl Action_CI Pd/Cu Cross-Coupling (Suzuki, Heck, Sonogashira) CI_Bond->Action_CI Action_CF Ni-Catalyzed C-F Activation (Late-Stage) CF_Bond->Action_CF Action_Acetyl Alpha-Arylation / Aldol Condensation Acetyl->Action_Acetyl

Reactivity profile of 1-(3-Fluoro-5-iodophenyl)ethanone highlighting competitive reaction sites.

Troubleshooting Guides & FAQs

Q1: During Suzuki-Miyaura coupling at the C-I bond, I am observing significant alpha-arylation side products. How do I suppress this?

Causality & Solution: The acetyl group contains acidic alpha-protons (pKa ~19). Under the strongly basic conditions traditionally used for cross-coupling (e.g., using


 or 

), these protons are deprotonated. The resulting enolate intercepts the Palladium(II)-aryl intermediate, leading to competitive Pd-catalyzed alpha-arylation instead of the desired C-I cross-coupling[1],[2].

To suppress this, you must decouple the basicity required for boronic acid activation from the basicity of the organic phase. Switch to a milder base (like


) and utilize a biphasic solvent system (e.g., 1,4-Dioxane/

). The inorganic base remains sequestered in the aqueous layer, maintaining a low steady-state concentration in the organic layer—sufficient to form the reactive boronate complex, but insufficient to drive the thermodynamically unfavorable enolization of the ketone.

Quantitative Impact of Reaction Conditions on Chemoselectivity:

BaseSolvent SystemTemp (°C)Yield: Desired C-I Coupled Product (%)Yield: Alpha-Arylated Side Product (%)

DMF (Anhydrous)10045%38%

THF (Anhydrous)8020%65%

Toluene /

(4:1)
8085%< 5%

1,4-Dioxane /

(4:1)
6092% Not Detected
Q2: I need to perform a sequential coupling: first at the C-I bond, then at the C-F bond. What is the optimal strategy?

Causality & Solution: The bond dissociation energy dictates the order of operations. The C-I bond (~65 kcal/mol) is highly susceptible to oxidative addition by Pd(0)[3]. Conversely, the C-F bond (~115 kcal/mol) is highly inert.

You must perform the C-I functionalization first using standard, mild Pd-catalysis (e.g.,


, 60 °C). The C-F bond will remain completely untouched during this step. Once the C-I bond is converted, you can target the C-F bond using specialized cross-electrophile coupling techniques or harsh Ni-catalyzed C-F activation protocols[4],[5]. Attempting to activate the C-F bond while the C-I bond is present will result in rapid, uncontrollable polymerization or dehalogenation at the iodine site.

SuzukiLogic Start Initiate Suzuki Coupling at C-I Bond Check Is Alpha-Arylation Observed via TLC/LCMS? Start->Check Yes Yes Check->Yes No No Check->No Action1 Switch to Weaker Base (K3PO4) Yes->Action1 Success Proceed to Late-Stage C-F Activation No->Success Action2 Use Biphasic Solvent (Dioxane/H2O) Action1->Action2 Action3 Lower Temp to 60°C Action2->Action3 Action3->Success

Decision logic for mitigating unwanted alpha-arylation during sequential cross-coupling.

Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling (Targeting C-I, Preserving C-F and Acetyl)

Objective: Achieve >90% yield of the biaryl product at the C5 position without triggering enolization at C1[3].

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask under argon, combine 1-(3-Fluoro-5-iodophenyl)ethanone (1.0 equiv), the desired arylboronic acid (1.1 equiv), and

    
     (0.05 equiv).
    
    • Causality Rule:

      
       is selected because its large bite angle accelerates the reductive elimination step. This minimizes the lifetime of the Pd(II) intermediate, drastically reducing the window of opportunity for an enolate to intercept the catalyst.
      
  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v) to achieve a 0.2 M concentration.
    
    • Validation Check: Upon dissolution, the solution should exhibit a deep red/orange hue, confirming the active dissolution of the Pd(II) precatalyst.

  • Base Introduction: Add

    
     (2.0 equiv) as a solid.
    
    • Validation Check: The solid will preferentially dissolve into the aqueous micro-droplets. A clear biphasic suspension should be visible under stirring.

  • Reaction Execution: Heat the mixture to 60 °C with vigorous stirring (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic reactants. Stir for 4-6 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV active, Rf ~0.6) should cleanly disappear, replaced by a single, more polar spot (Rf ~0.45). If a secondary spot appears at Rf ~0.3, this indicates alpha-arylation is occurring; immediately cool the reaction to 40 °C.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and separate the phases. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via standard flash column chromatography.
    

References

  • Alpha-Arylation of Acetophenones via a Radical Mechanism. Utrecht University (uu.nl).
  • Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes.
  • Pd-Catalyzed Selective Mono-α-arylation of Acetophenone Enolate with Aryl Mesylates and Tosylates.
  • Suzuki Coupling of Boronic Acids with 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Benchchem.
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.

Sources

Technical Support Center: Large-Scale Synthesis of 1-(3-Fluoro-5-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the large-scale synthesis of 1-(3-Fluoro-5-iodophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and detailed protocols. Our focus is on providing practical, field-proven insights to ensure a successful and safe scale-up of this important building block.

Introduction

1-(3-Fluoro-5-iodophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its large-scale production, however, presents several challenges that require careful consideration of reaction conditions, reagent purity, and safety protocols. This guide will explore the two most common synthetic routes—Friedel-Crafts acylation and Grignard reaction—offering solutions to potential hurdles you may encounter.

Section 1: Friedel-Crafts Acylation of 1-Fluoro-3-iodobenzene

The Friedel-Crafts acylation of 1-fluoro-3-iodobenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst is a direct approach to synthesize the target molecule.[1][2] However, regioselectivity and catalyst deactivation are common challenges.[3][4]

Troubleshooting Guide: Friedel-Crafts Acylation
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Moisture in the reaction setup deactivates the Lewis acid catalyst (e.g., AlCl₃).[3]Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and fresh, high-purity Lewis acid.
Insufficient Catalyst Activity: 1-Fluoro-3-iodobenzene is a deactivated aromatic ring, which can lead to a sluggish reaction.Consider using a more potent Lewis acid or a promoter. For challenging substrates, alternative catalysts like rare earth metal triflates can be effective.[4]
Low Reaction Temperature: The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature while carefully monitoring for side product formation.
Formation of Isomeric Byproducts Lack of Regiocontrol: The fluorine and iodine substituents direct the acylation to different positions. While the desired product is the result of acylation at the 5-position, other isomers can form.The choice of Lewis acid and reaction conditions can influence regioselectivity. Running the reaction at a lower temperature can sometimes improve selectivity for the thermodynamically favored product.
Complex Mixture of Unidentified Side Products Impure Starting Materials: Impurities in the 1-fluoro-3-iodobenzene or acetylating agent can lead to a variety of side reactions.Ensure the purity of all reagents before use. Distillation of liquid reagents and recrystallization of solid reagents may be necessary.
Reaction Runaway/Charring: The reaction is highly exothermic, and poor temperature control can lead to decomposition and polymerization.Add the Lewis acid portion-wise at a low temperature (e.g., 0 °C) and monitor the internal temperature closely. Ensure efficient stirring to dissipate heat.
Polyacylation Harsh Reaction Conditions: Although less common in acylation than alkylation, polyacylation can occur under forcing conditions.[5][6]Use a stoichiometric amount of the acetylating agent. The deactivating nature of the acetyl group generally prevents a second acylation.[7]
Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of 1-fluoro-3-iodobenzene.

Materials:

  • 1-Fluoro-3-iodobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) to the suspension via the dropping funnel.

  • After the addition is complete, add 1-fluoro-3-iodobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Workflow Diagram: Friedel-Crafts Acylation

Friedel_Crafts_Acylation reagents 1-Fluoro-3-iodobenzene Acetyl Chloride Anhydrous AlCl3 Anhydrous DCM reaction_setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->reaction_setup reaction Friedel-Crafts Acylation reaction_setup->reaction workup Quenching & Extraction reaction->workup purification Purification (Distillation/Recrystallization) workup->purification product 1-(3-Fluoro-5-iodophenyl)ethanone purification->product

Caption: Workflow for Friedel-Crafts Acylation.

Section 2: Grignard Reaction Synthesis

An alternative route involves the formation of a Grignard reagent from 1-fluoro-3-iodobenzene, followed by its reaction with an acetylating agent like acetic anhydride.[8] This method can be effective but requires stringent control over reaction conditions due to the highly reactive and pyrophoric nature of the Grignard reagent.[9][10]

Troubleshooting Guide: Grignard Reaction
IssuePotential Cause(s)Recommended Solution(s)
Difficulty Initiating the Reaction Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium turnings prevents the reaction from starting.[11]Mechanical Activation: Crush the magnesium turnings in a dry flask before adding the solvent.[12]
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[11][13] The color of the iodine will disappear upon initiation.[14]
Presence of Moisture: Traces of water will quench the Grignard reagent as it forms.[12]Ensure all glassware is flame-dried under vacuum and assembled while hot. Use anhydrous solvents (e.g., THF, diethyl ether).
Low Yield of Grignard Reagent Side Reactions: Wurtz coupling to form a biphenyl derivative is a common side reaction.[14]Add the 1-fluoro-3-iodobenzene solution slowly to the magnesium suspension to maintain a low concentration of the aryl halide.
Incomplete Reaction: The reaction may not go to completion if the magnesium is not sufficiently activated or if the temperature is too low.Ensure proper activation of magnesium. Gentle warming may be necessary to initiate the reaction, but be prepared to cool it as the reaction is exothermic.[11]
Exothermic and Uncontrolled Reaction Rapid Addition of Aryl Halide: Adding the 1-fluoro-3-iodobenzene too quickly can lead to a runaway reaction.[9]Add the aryl halide dropwise using an addition funnel and maintain a controlled temperature with an ice bath.[15]
Insufficient Cooling: Inadequate heat dissipation can cause the solvent to boil vigorously.Use a sufficiently large reaction vessel (no more than 50% full) and an efficient cooling system.[9]
Formation of Bis-adduct during Acylation Incorrect Addition Order: Adding the acetylating agent to the Grignard reagent can lead to the formation of a tertiary alcohol by-product.[16]Add the Grignard reagent slowly to an excess of the cooled acetylating agent (e.g., acetic anhydride).[8][16]
Experimental Protocol: Grignard Reaction

Safety Precaution: Grignard reagents are highly reactive and can ignite in air. All operations must be carried out under a strict inert atmosphere.[9]

Materials:

  • 1-Fluoro-3-iodobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for activation)

  • Acetic anhydride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-fluoro-3-iodobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl iodide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.

  • Acylation:

    • In a separate flame-dried flask, place acetic anhydride (2.0 equivalents) in anhydrous THF and cool to -10 °C.

    • Slowly add the prepared Grignard reagent to the cold acetic anhydride solution via a cannula, keeping the temperature below 0 °C.[16]

    • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[17]

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Logical Relationship Diagram: Grignard Synthesis

Grignard_Synthesis cluster_grignard Grignard Reagent Formation cluster_acylation Acylation cluster_workup Workup & Purification start 1-Fluoro-3-iodobenzene + Mg activation Activation (Iodine, Heat) start->activation grignard_reagent 3-Fluoro-5-iodophenylmagnesium iodide activation->grignard_reagent acylation_step Reaction at low temp. grignard_reagent->acylation_step acetic_anhydride Acetic Anhydride acetic_anhydride->acylation_step intermediate Magnesium Alkoxide Intermediate acylation_step->intermediate quench Quench with NH4Cl(aq) intermediate->quench extraction Extraction & Washing quench->extraction purification Purification extraction->purification final_product 1-(3-Fluoro-5-iodophenyl)ethanone purification->final_product

Caption: Logical steps in Grignard synthesis.

Section 3: Purification and Analysis

Regardless of the synthetic route, purification of the final product is crucial.

FAQs: Purification and Analysis

Q1: What are the recommended methods for purifying 1-(3-Fluoro-5-iodophenyl)ethanone on a large scale?

For large-scale purification, vacuum distillation is often the most efficient method, provided the product is thermally stable. If impurities have similar boiling points, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective. Column chromatography is generally reserved for smaller scales or for the removal of stubborn impurities.

Q2: How can I assess the purity of the final product?

A combination of analytical techniques should be used to confirm the purity and identity of the product:[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ketone functional group.

Section 4: Safety Considerations for Large-Scale Synthesis

Hazard Assessment is Mandatory. Before commencing any large-scale synthesis, a thorough risk assessment must be conducted.

  • Friedel-Crafts Acylation: The reaction is highly exothermic and generates corrosive HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching step can be vigorous and should be done slowly and with adequate cooling.

  • Grignard Reaction: Grignard reagents are pyrophoric and react violently with water and protic solvents.[9] Strict anhydrous and inert atmosphere techniques are essential. The reaction is also highly exothermic and requires careful temperature control to prevent runaways.[10][19][20] A fire extinguisher suitable for metal fires (Class D) should be readily available.

References

  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. ACS. Retrieved March 7, 2026, from [Link]

  • Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Study.com. Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved March 7, 2026, from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2020, April 30). Safety aspects of the process control of Grignard reactions. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN1699373A - A method to reduce the risk of large-scale Grignard reaction. Google Patents.
  • ACS Publications. (2007, April 21). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. ACS Publications. Retrieved March 7, 2026, from [Link]

  • University of California, Davis. (n.d.). 25. The Grignard Reaction. UC Davis Chem LibreTexts. Retrieved March 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. NIH. Retrieved March 7, 2026, from [Link]

  • ScienceMadness. (n.d.). CHM 244 Lab Practical- Grignard Reactions. ScienceMadness. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. Google Patents.
  • Moravek. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Chem LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chem LibreTexts. Retrieved March 7, 2026, from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • ScienceMadness. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. ScienceMadness. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction). r/chemhelp. Retrieved March 7, 2026, from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. Google Patents.
  • Organic Syntheses. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Journal of the Chinese Chemical Society. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride and 3-Methoxycarbonyl-2-phenylfuran-4-carboxylic Acid Chloride. Journal of the Chinese Chemical Society. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 1-(4-AMINO-3-FLUORO-5-IODOPHENYL)ETHANONE. Global Substance Registration System. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: 3'-Fluoro-5'-iodoacetophenone (CAS: 1393557-47-5)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3'-Fluoro-5'-iodoacetophenone . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to assist researchers, scientists, and drug development professionals in optimizing their handling, storage, and experimental workflows involving this critical synthetic intermediate.

Our approach focuses on causality—understanding the mechanistic reasons behind this molecule's behavior—to empower you with self-validating protocols that ensure scientific integrity, prevent catalyst poisoning, and guarantee reproducible results.

Part 1: Physicochemical Profile & Storage Matrix

To establish a baseline for handling, it is critical to understand the fundamental properties of 1-(3-fluoro-5-iodophenyl)ethanone[1][2]. The table below summarizes the validated physicochemical data and baseline storage parameters required to maintain >95% purity.

ParameterSpecification / Condition
Chemical Name 3'-Fluoro-5'-iodoacetophenone
IUPAC Name 1-(3-fluoro-5-iodophenyl)ethanone
CAS Registry Number 1393557-47-5[2]
Molecular Formula C8H6FIO[2]
Molecular Weight 264.03 g/mol [2]
Appearance (Pure) White to pale off-white crystalline powder
Long-Term Storage Temp. 2-8°C (Refrigerated)[3]
Atmosphere Inert (Argon or Nitrogen)
Light Sensitivity High (Requires amber/opaque containers)[4][5]
Incompatibilities Strong bases, strong oxidizing agents, nucleophiles[4][6]
Part 2: Core FAQs - Storage & Stability

Q: Why does my batch of 3'-Fluoro-5'-iodoacetophenone turn yellow or brown over time? A: This discoloration is a direct result of photolytic cleavage of the carbon-iodine (C-I) bond[4][5]. The bond dissociation energy of an aryl C-I bond is relatively low. Exposure to UV or ambient laboratory light induces homolytic cleavage, generating highly reactive aryl and iodine radicals. The iodine radicals rapidly dimerize to form molecular iodine (


), which imparts the characteristic yellow/brown discoloration. This is a self-propagating degradation pathway that will accelerate if not mitigated.

Q: What are the definitive long-term storage conditions? A: To maintain structural integrity, store the compound in a tightly sealed, amber glass container at 2-8°C under an inert atmosphere (Argon or Nitrogen)[3][7]. While short-term handling at room temperature is permissible, long-term thermal exposure can lead to slow auto-oxidation. The inert atmosphere prevents atmospheric oxygen from participating in radical chain reactions initiated by trace light exposure.

Q: Is this compound hygroscopic, and how does moisture affect it? A: While the compound itself is not highly hygroscopic, moisture must be strictly excluded. Trace water does not rapidly degrade the acetophenone core, but it acts as a detrimental variable in downstream applications. Specifically, moisture can hydrate the acetyl group or, more critically, poison the moisture-sensitive transition-metal catalysts (e.g., Pd(0) or Ni(0)) used in subsequent cross-coupling reactions.

Part 3: Troubleshooting Experimental Workflows

Q: I am experiencing low yields in my Suzuki-Miyaura cross-coupling using this compound. What is the root cause? A: Causality: If your starting material has degraded (indicated by a brown tint), the free iodine (


) present acts as a potent catalyst poison. Molecular iodine is a strong oxidant that prematurely oxidizes the active Pd(0) species to an inactive Pd(II) complex before the productive oxidative addition into the C-I bond can occur.
Validation: Run a TLC or GC-MS of the starting material. If degradation is visible, you must purify the compound (see Protocol A) before introducing it to your catalytic cycle.

Q: I observe unwanted dimeric or polymeric side products under basic conditions. Why? A: Causality: The acetyl group contains acidic alpha-protons. Under the strong basic conditions often used in cross-coupling (e.g., KOtBu, Cs2CO3), the ketone can undergo enolization[4][6]. This enolate can then act as a nucleophile, attacking another molecule of the starting material via an aldol condensation pathway, leading to complex mixtures. Solution: Shift to milder bases (e.g., K2HPO4 or Na2CO3) or optimize your solvent system (e.g., using aqueous-organic biphasic conditions) to suppress the aldol pathway while maintaining cross-coupling efficacy.

Part 4: Validated Experimental Protocols
Protocol A: Quality Control & Purification (Removal of Free Iodine)

Objective: Restore degraded (discolored) 3'-Fluoro-5'-iodoacetophenone to >95% purity for sensitive catalytic applications. Causality: Sodium thiosulfate (


) acts as a specific reducing agent, converting lipophilic 

into highly water-soluble iodide (

) ions, which partition exclusively into the aqueous phase, leaving the organic ketone untouched.
  • Dissolution: Dissolve 1.0 g of the degraded compound in 20 mL of ethyl acetate. Causality: Ethyl acetate provides excellent solubility for the ketone while maintaining strict phase separation from water.

  • Reduction: Add 10 mL of a freshly prepared 10% (w/v) aqueous

    
     solution. Stir vigorously for 10 minutes. Causality: Vigorous stirring maximizes the interfacial surface area between the biphasic layers, ensuring complete reduction of 
    
    
    
    .
  • Phase Separation: Transfer the mixture to a separatory funnel and collect the organic (top) layer. The organic layer should now be completely colorless.

  • Washing: Wash the organic layer with 10 mL of saturated aqueous NaCl (brine). Causality: Brine reduces the solubility of water in the organic phase, pre-drying the solution and breaking any micro-emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporation) at <30°C. Causality: Keeping the water bath <30°C prevents thermal degradation of the newly purified product.
    

Self-Validating System: Before proceeding to downstream synthesis, dissolve 5 mg of the purified solid in 1 mL of dichloromethane (DCM) and add a single drop of starch indicator solution. The absence of a blue-black color definitively confirms the complete removal of free iodine.

Protocol B: Standardized Storage Aliquoting

Objective: Prevent repeated freeze-thaw cycles and light exposure during routine laboratory use.

  • Preparation: Working under a fume hood with subdued lighting, transfer the bulk purified solid into a nitrogen-filled glovebox or use a Schlenk line.

  • Aliquoting: Weigh 100 mg to 500 mg portions into pre-dried, amber glass vials.

  • Sealing: Purge each vial with Argon gas for 15 seconds. Seal immediately with PTFE-lined caps.

  • Storage: Wrap the cap junctions with Parafilm and store the vials in a desiccator kept at 2-8°C.

Self-Validating System: Weigh the aliquots on an analytical balance before and after a 1-month storage period. A mass change of <0.1% combined with a visually white appearance validates the integrity of the storage seal and environmental conditions.

Part 5: Mechanistic Pathway Diagram

The following diagram illustrates the logical relationship between improper storage (photolytic degradation) and its direct, negative impact on downstream catalytic workflows (catalyst poisoning).

Pathway SM 3'-Fluoro-5'-iodoacetophenone (Stable under dark/cold) UV Photolytic Cleavage (UV/Light Exposure) SM->UV Improper Storage OxAdd Oxidative Addition (Productive Pathway) SM->OxAdd Cross-Coupling Radical Aryl Radical + Iodine Radical (Degradation Pathway) UV->Radical I2 Molecular Iodine (I2) (Yellow/Brown Discoloration) Radical->I2 Dimerization Poison Catalyst Poisoning (Inactive Pd(II) Complex) I2->Poison Oxidizes Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Active Catalyst Pd0->Poison

Logical relationship between storage conditions, degradation, and cross-coupling efficiency.

References
  • CalPacLab. "1-(3-fluoro-5-iodophenyl)ethanone, 95% Purity." Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Reactions Involving 1-(3-Fluoro-5-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3-Fluoro-5-iodophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common synthetic challenges encountered when using this versatile building block. The unique electronic properties of this substrate—possessing a strongly electron-withdrawing acetyl group, a moderately deactivating fluoro group, and a highly reactive iodo leaving group—present specific challenges and opportunities in cross-coupling and other transformations. This document provides a structured, question-and-answer-based approach to navigate these complexities, grounded in established mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) - General Issues

Q1: My reaction with 1-(3-fluoro-5-iodophenyl)ethanone is failing or giving very low yields. Where should I start my troubleshooting?

A1: A systematic approach is crucial. Before delving into reaction-specific issues, verify the fundamentals of your experimental setup. Low conversion is often traced back to a few common culprits:

  • Atmospheric Contamination: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[1][2] Inadequate inert atmosphere control can lead to catalyst oxidation and the formation of inactive palladium black.

  • Reagent and Solvent Quality: The presence of water or other protic impurities can be detrimental.[2] Ensure all solvents are anhydrous and have been thoroughly degassed. The purity of all reagents, including your 1-(3-fluoro-5-iodophenyl)ethanone, coupling partner, and base, should be confirmed.

  • Catalyst Inactivity: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[3] Inefficient reduction will result in a low concentration of the active catalyst. Consider using a pre-formed Pd(0) catalyst or a modern precatalyst system designed for reliable activation.

Troubleshooting Specific Cross-Coupling Reactions

This section is dedicated to addressing issues in the most common applications for 1-(3-fluoro-5-iodophenyl)ethanone: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. However, the electronic nature of 1-(3-fluoro-5-iodophenyl)ethanone can influence its outcome.

Q2: My Suzuki coupling is sluggish, and I'm observing significant amounts of unreacted starting material. What should I consider?

A2: Sluggish reactions with this substrate are often related to the stability and activity of the catalytic system. The electron-withdrawing nature of the acetyl and fluoro groups can make oxidative addition favorable, but other steps in the catalytic cycle may be challenging.

  • Ligand Choice is Critical: For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and stabilize the palladium center.[4][5] Ligands like SPhos, XPhos, or RuPhos can significantly improve reaction rates and yields.

  • Base and Solvent Optimization: The base is crucial for activating the boronic acid.[6] A common issue is the poor solubility of inorganic bases like K₂CO₃ or K₃PO₄. A biphasic solvent system (e.g., Toluene/water or Dioxane/water) can improve solubility and reaction kinetics. For anhydrous conditions, ensure a small amount of water is present if using K₃PO₄, as it is often required for efficient catalysis.[7]

Q3: I'm seeing a significant side product that appears to be the deiodinated starting material (3-fluoroacetophenone). What is causing this, and how can I prevent it?

A3: This side product arises from a process called protodeiodination (or more generally, hydrodehalogenation). This is a common side reaction, especially with electron-deficient aryl halides.

  • Mechanism of Protodeiodination: This can occur through several pathways, including the reaction of the Ar-Pd(II)-X intermediate with trace water or other proton sources.[8]

  • Mitigation Strategies:

    • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Choice of Base: Use a non-hydroxide base if possible.

    • Reaction Temperature: Lowering the temperature may disfavor the decomposition pathway leading to protodeiodination.

Illustrative Protocol for Suzuki Coupling:

A representative starting point for the Suzuki coupling of 1-(3-fluoro-5-iodophenyl)ethanone with phenylboronic acid is provided below. Optimization of the ligand, base, and solvent may be necessary for different coupling partners.

Parameter Condition Rationale
Aryl Halide 1-(3-fluoro-5-iodophenyl)ethanone1.0 equiv
Boronic Acid Phenylboronic Acid1.2 - 1.5 equiv
Pd Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhos2-5 mol%
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equiv
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)0.1 - 0.2 M
Temperature 80 - 100 °C-

Experimental Workflow: Suzuki Coupling

Suzuki_Workflow start Setup Reaction: - Aryl Iodide (1 equiv) - Boronic Acid (1.2 equiv) - Base (K2CO3, 2 equiv) - Solvent (Toluene/H2O) - Catalyst (Pd(PPh3)4, 3 mol%) heat Heat to 90°C Monitor by TLC/LC-MS start->heat complete Reaction Complete? heat->complete workup Aqueous Workup & Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No end Desired Product workup->end low_yield Low Conversion: - Screen Ligands (SPhos, XPhos) - Screen Bases (K3PO4, Cs2CO3) - Increase Temperature troubleshoot->low_yield side_product Side Products (Protodeiodination): - Use Anhydrous Solvent - Degas Thoroughly - Lower Temperature troubleshoot->side_product

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds. The presence of both palladium and copper catalysts in the traditional protocol can sometimes lead to complications.

Q4: My Sonogashira reaction is not going to completion, and I observe homocoupling of the alkyne (Glaser coupling). How can I improve this?

A4: Glaser homocoupling is a common side reaction in Sonogashira couplings and is promoted by the copper co-catalyst.[9]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol.[10][11][12] These reactions often require a slightly higher catalyst loading or more specialized ligands but can completely eliminate the Glaser coupling side product.

  • Base Selection: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is pure and dry, as impurities can affect the reaction.

  • Inert Atmosphere: As with all palladium catalysis, rigorous exclusion of oxygen is critical to prevent both catalyst decomposition and oxidative homocoupling of the alkyne.

Q5: Is the acetyl group on 1-(3-fluoro-5-iodophenyl)ethanone compatible with the basic conditions of the Sonogashira reaction?

A5: The acetyl group is generally stable under the standard amine base conditions used in Sonogashira couplings. However, if very strong bases or high temperatures are employed for extended periods, side reactions at the acetyl group (e.g., aldol condensation) could potentially occur, though this is less common. Stick to standard conditions where possible.

Illustrative Protocol for Copper-Free Sonogashira Coupling:

Parameter Condition Rationale
Aryl Halide 1-(3-fluoro-5-iodophenyl)ethanone1.0 equiv
Terminal Alkyne Phenylacetylene1.2 - 1.5 equiv
Pd Catalyst Pd(PPh₃)₂Cl₂2-3 mol%
Base Triethylamine (Et₃N)2.0 - 3.0 equiv
Solvent THF or DMF (anhydrous, degassed)0.1 - 0.2 M
Temperature Room Temperature to 60 °C-
Buchwald-Hartwig Amination

This C-N bond-forming reaction is highly sensitive to the choice of ligand and base. The electron-deficient nature of 1-(3-fluoro-5-iodophenyl)ethanone makes it a good substrate for oxidative addition, but challenges can arise elsewhere in the catalytic cycle.

Q6: My Buchwald-Hartwig amination is giving low yields, and I see a lot of starting material and some hydrodehalogenation product.

A6: This is a classic issue in Buchwald-Hartwig aminations, particularly with challenging substrates.

  • Iodide Inhibition: Unlike in many other cross-coupling reactions, aryl iodides can be problematic in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can act as a catalyst inhibitor.[13][14] Switching to a less polar solvent like toluene can help by precipitating the iodide salt, removing it from the reaction medium.[5]

  • Ligand and Base Pairing is Key: The choice of ligand and base is highly interdependent and substrate-specific. For electron-poor aryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required.[2] The base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause side reactions. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices.[15]

  • β-Hydride Elimination: If you are using a primary amine with β-hydrogens, hydrodehalogenation can occur via β-hydride elimination from the palladium-amido intermediate.[3] Using a ligand that promotes rapid reductive elimination can minimize this side reaction.

Illustrative Protocol for Buchwald-Hartwig Amination:

Parameter Condition Rationale
Aryl Halide 1-(3-fluoro-5-iodophenyl)ethanone1.0 equiv
Amine Morpholine1.2 equiv
Pd Precatalyst RuPhos-Pd-G31-2 mol%
Base NaOtBu or LHMDS1.4 equiv
Solvent Toluene (anhydrous, degassed)0.2 M
Temperature 80 - 110 °C-

Logical Relationship of Troubleshooting Steps:

Troubleshooting_Logic start Reaction Failure (Low Yield / No Product) check_basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Purity? - Solvent Quality? start->check_basics check_catalyst Step 2: Evaluate Catalyst System - Active Pd(0) generated? - Correct Ligand for Substrate? - Optimal Base? check_basics->check_catalyst Basics OK optimize Step 4: Systematic Optimization - Screen Ligands - Screen Solvents - Screen Bases - Adjust Temperature check_basics->optimize Issue Found check_side_reactions Step 3: Identify Side Reactions - Protodeiodination? - Homocoupling? - Acetyl Group Reactivity? check_catalyst->check_side_reactions Catalyst System Appears Correct check_catalyst->optimize Issue Found check_side_reactions->optimize Side Reaction Identified success Successful Reaction optimize->success

Caption: A systematic approach to troubleshooting failed reactions.

Other Potential Reactions and Their Challenges

Q7: I am attempting to form a Grignard reagent from 1-(3-fluoro-5-iodophenyl)ethanone, but the reaction is not initiating or is giving a complex mixture.

A7: The formation of Grignard reagents from aryl halides containing electrophilic functional groups like a ketone is challenging due to the high reactivity of the Grignard reagent itself.[16][17]

  • Incompatibility of the Acetyl Group: The ketone is highly electrophilic and will be attacked by any Grignard reagent that forms, leading to a complex mixture of products. Direct formation is generally not feasible without protecting the ketone.

  • Iodine-Magnesium Exchange: A more viable approach is a low-temperature iodine-magnesium exchange using a reagent like isopropylmagnesium chloride.[18][19] This can sometimes be performed selectively in the presence of sensitive functional groups, but requires careful temperature control (e.g., -40 °C to -78 °C).

Q8: Can I perform a directed ortho-metalation on this substrate?

A8: Directed ortho-metalation (DoM) typically involves the deprotonation of an aromatic C-H bond ortho to a directing group using a strong base like n-butyllithium.[20][21][22]

  • Competition between Pathways: With 1-(3-fluoro-5-iodophenyl)ethanone, several competing reactions would be more favorable than ortho-metalation. The most likely outcome with an organolithium reagent would be nucleophilic addition to the ketone carbonyl or halogen-metal exchange at the iodo position.

  • Feasibility: Directing a deprotonation to the C-H bond between the fluorine and acetyl groups would be extremely difficult to achieve selectively. This approach is not recommended for this substrate.

References

  • Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved March 7, 2026, from [Link]

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Retrieved March 7, 2026, from [Link]

  • Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved March 7, 2026, from [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved March 7, 2026, from [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved March 7, 2026, from [Link]

  • The Chemical Reaction Database. (2025, September 15). Copper-free Sonogashira coupling. Retrieved March 7, 2026, from [Link]

  • PubMed. (n.d.). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Retrieved March 7, 2026, from [Link]

  • MDPI. (2020, September 1). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Retrieved March 7, 2026, from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved March 7, 2026, from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Efficient cross-coupling of aryl Grignard reagents with alkyl halides by recyclable ionic iron(iii) complexes bearing a bis(phenol)-functionalized benzimidazolium cation. Retrieved March 7, 2026, from [Link]

  • OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Retrieved March 7, 2026, from [Link]

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved March 7, 2026, from [Link]

  • ETH Zürich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Retrieved March 7, 2026, from [Link]

  • Rsc.org. (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Retrieved March 7, 2026, from [Link]

  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions of aryl halides with acetylene derivative. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 7, 2026, from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved March 7, 2026, from [Link]

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  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl.... Retrieved March 7, 2026, from [Link]

  • MDPI. (2021, October 9). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved March 7, 2026, from [Link]

  • PMC. (2023, March 18). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Retrieved March 7, 2026, from [Link]

  • PubMed. (2022, January 19). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved March 7, 2026, from [Link]

  • PMC - NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved March 7, 2026, from [Link]

Sources

Validation & Comparative

1H NMR data interpretation for 1-(3-Fluoro-5-iodophenyl)ethanone

Definitive Comparison Guide: H NMR Structural Elucidation of 1-(3-Fluoro-5-iodophenyl)ethanone vs. Alternative Modalities

Executive Summary

1-(3-Fluoro-5-iodophenyl)ethanone (CAS: 1393557-47-5) is a highly specialized halogenated building block frequently utilized in the synthesis of monoacylglycerol lipase inhibitors and SV2A PET radiotracers [1]. In drug development, the precise regiochemical assignment of the fluoro and iodo substituents on the acetophenone core is critical, as positional isomers exhibit drastically different target affinities and pharmacokinetic profiles.

This guide objectively compares the performance of




The Causality of H NMR Splitting in Fluorinated Aromatics

To understand why


The splitting pattern in 1-(3-fluoro-5-iodophenyl)ethanone is dictated by the spatial relationship between the aromatic protons and the highly electronegative fluorine atom:

  • Ortho Coupling (

    
    ) : Typically 8–10 Hz. The through-bond electron polarization is strong, resulting in large, distinct doublet splittings.
    
  • Meta Coupling (

    
    ) : Typically 5–6 Hz.
    
  • Para Coupling (

    
    ) : Typically 1.5–2.5 Hz.
    
  • Proton-Proton Meta Coupling (

    
    ) : Typically 1.5–2.0 Hz.
    

Because the molecule is 3,5-disubstituted, there are no adjacent aromatic protons . Therefore, the massive ortho proton-proton couplings (

Table 1: Predicted H NMR Data for 1-(3-Fluoro-5-iodophenyl)ethanone (400 MHz, CDCl )
Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Structural Causality & Assignment Logic
Acetyl (-CH

)
~2.58Singlet (s)N/AIsolated methyl group; no adjacent protons to induce splitting.
H-2 ~7.55dt / dm


Ortho to F (large primary split), meta to H-4/H-6 (fine secondary split).
H-4 ~7.65dt / dm


Ortho to F (large primary split), meta to H-2/H-6 (fine secondary split).
H-6 ~8.05m / br s


Shifted furthest downfield due to the anisotropic deshielding of the adjacent carbonyl and iodine. Para to F and meta to H-2/H-4 result in only fine splittings (

Hz).

Performance Comparison: H NMR vs. Alternative Modalities

While multiple analytical techniques can confirm the identity of a synthesized compound, they vary significantly in their ability to resolve regiochemistry.

Table 2: Analytical Modality Performance Matrix
Parameter

H NMR

C NMR

F NMR
GC-MS
Regiochemistry Resolution Excellent . Skeletal mapping via

-coupling networks unambiguously proves 3,5-substitution.
Good . C-F coupling constants (

to

) provide positional data, but requires high sample concentration.
Poor . Proves the presence of fluorine but lacks the skeletal mapping to determine exact ring position without 2D experiments.Poor . Positional isomers (e.g., 2,4- vs 3,5-disubstitution) yield nearly identical electron ionization (EI) fragmentation patterns.
Acquisition Time < 5 minutes (Standard 1D, 16 scans).30–60 minutes (Requires relaxation delays and

scans due to 1.1% natural abundance).
< 5 minutes (High sensitivity, 100% natural abundance).15–20 minutes (Chromatographic run time).
Sensitivity High (~10-15 mg required).Low (~30-50 mg required).Very High (~5 mg required).Ultra-High (Microgram scale).
Cost / Accessibility Moderate.Moderate to High (Instrument time).Moderate (Requires tunable probe).Low.

Isomer Differentiation Logic

A common challenge in synthesizing 1-(3-fluoro-5-iodophenyl)ethanone is ruling out the formation of positional isomers, such as 1-(2-fluoro-4-iodophenyl)ethanone .

In the 2,4-isomer, the H-5 and H-6 protons are adjacent to each other. This spatial arrangement introduces a massive ortho proton-proton coupling (


IsomerLogicStartUnknown IsomerC8H6FIONMRAcquire 1H NMRCheck MultiplicityStart->NMRCheckOrthoAre there large 3J_HHcouplings (~8 Hz)?NMR->CheckOrthoIsomer241-(2-Fluoro-4-iodophenyl)ethanone(Contains ortho H-H)CheckOrtho->Isomer24YesIsomer351-(3-Fluoro-5-iodophenyl)ethanone(Only meta H-H & ortho H-F)CheckOrtho->Isomer35No

Figure 1: 1H NMR decision tree for differentiating fluorinated acetophenone positional isomers.

Self-Validating Experimental Protocol

To capture the fine


Step-by-Step Methodology
  • Sample Preparation : Dissolve 10–15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl
    
    
    lacks active protons, and its deuterium provides a robust lock signal for the spectrometer.
  • Shimming and Tuning (Critical Step) : Lock onto the deuterium signal. Perform gradient shimming (Z1-Z4) and manually adjust Z1/Z2 until the line width at half-height (FWHM) of the TMS peak is < 1.0 Hz . Causality: If the TMS peak is wider than 1.0 Hz, the 1.5 Hz meta-couplings of H-6 will be physically impossible to resolve.

  • Acquisition : Execute a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Use 16 to 32 scans with a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal relaxation (

    
    ) of the rigid aromatic protons, providing accurate integration values (1:1:1 ratio for the aromatic region).
    
  • Processing : Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) factor of 0.1 to 0.3 Hz . Causality: An LB

    
     Hz will artificially smooth out the critical fine splittings required for isomer verification.
    

NMRWorkflowPrepSample Prep(15mg in CDCl3)ShimLock & Shim(TMS FWHM < 1Hz)Prep->ShimAcqAcquisition(zg30, 32 scans)Shim->AcqProcProcessing(Zero-fill, LB=0.3Hz)Acq->ProcAnalMultiplet Analysis(Extract J-values)Proc->Anal

Figure 2: Self-validating 1H NMR experimental workflow for resolving fine heteronuclear couplings.

References

  • LibreTexts Chemistry. "14.12: Coupling Constants Identify Coupled Protons". Organic Chemistry (McMurry). Available at:[Link]

  • Zheng, M., et al. "Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates". ACS Chemical Neuroscience, PMC6443453. Available at:[Link]

Chemoselective Cross-Coupling: A Comparative Reactivity Guide to 1-(3-Fluoro-5-iodophenyl)ethanone and Halophenyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and the synthesis of complex active pharmaceutical ingredients (APIs). When designing synthetic routes that require sequential cross-coupling, the choice of the dihaloarene building block dictates the efficiency, yield, and scalability of the entire process.

This guide provides an objective, data-backed comparison of 1-(3-fluoro-5-iodophenyl)ethanone against other halophenyl ketones. By analyzing the thermodynamic and kinetic principles governing palladium-catalyzed cross-coupling, we will establish why this specific fluorinated scaffold offers unparalleled chemoselectivity and accelerated reaction rates.

Mechanistic Foundations: Thermodynamics and Kinetics of Oxidative Addition

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, or Sonogashira), the rate-determining step is typically the oxidative addition of the low-valent Pd(0) catalyst into the carbon-halogen (C–X) bond. The chemoselectivity of this step in dihaloarenes is governed by two primary factors:

A. Bond Dissociation Energy (BDE)

The intrinsic reactivity of a C–X bond is inversely proportional to its Bond Dissociation Energy (BDE). The thermodynamic hierarchy for oxidative addition strictly follows the order of C–I > C–Br > C–Cl > C–F[1]. The C–I bond is the weakest (approx. 240 kJ/mol), making it the most reactive site, whereas the C–F bond is the strongest single bond to carbon (approx. 485 kJ/mol)[2]. Because the C–F bond is exceptionally strong, it is virtually inert to standard Pd(0) cross-coupling catalysts[3].

B. Electronic Effects on Kinetics

While the C–I bond breaks first, the rate at which it breaks is heavily influenced by the electronic nature of the aromatic ring. Electron-deficient aryl halides undergo oxidative addition significantly faster than electron-rich ones[3]. In 1-(3-fluoro-5-iodophenyl)ethanone, both the fluorine atom and the acetyl group act synergistically:

  • Fluorine: Exerts a powerful inductive electron-withdrawing effect (

    
    ).
    
  • Acetyl Group: Exerts both inductive (

    
    ) and resonance (
    
    
    
    ) electron-withdrawing effects.

This combined electron withdrawal lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide, facilitating rapid electron transfer from the electron-rich Pd(0) center to the


 orbital of the C–I bond.

Comparative Reactivity Profile

To objectively evaluate 1-(3-fluoro-5-iodophenyl)ethanone, we must compare it against its chlorinated, brominated, and non-halogenated analogs. The table below summarizes the quantitative thermodynamic data and the resulting practical performance metrics.

Halophenyl KetonePrimary Reactive Site (BDE)Secondary Halogen Site (BDE)Relative Oxidative Addition Rate at C–IChemoselectivity / Risk of Over-Coupling
1-(3-fluoro-5-iodophenyl)ethanone C–I (~240 kJ/mol)[2]C–F (~485 kJ/mol)[2]Highest (Accelerated by strong

effect of F)
Excellent (C–F is inert to standard Pd(0))
1-(3-chloro-5-iodophenyl)ethanone C–I (~240 kJ/mol)[4]C–Cl (~328 kJ/mol)[2]HighModerate (C–Cl can react with highly active catalysts)
1-(3-bromo-5-iodophenyl)ethanone C–I (~240 kJ/mol)[4]C–Br (~276 kJ/mol)[2]ModeratePoor (C–Br readily undergoes competing oxidative addition)
1-(3-iodophenyl)ethanone C–I (~240 kJ/mol)[4]N/A (C–H ~410 kJ/mol)BaselineExcellent (No secondary halogen present)

Key Takeaway: While 1-(3-bromo-5-iodophenyl)ethanone suffers from a high risk of over-coupling (forming undesired diarylated byproducts), 1-(3-fluoro-5-iodophenyl)ethanone provides a strictly mono-reactive profile while simultaneously accelerating the desired C–I coupling.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting how the electronic properties of 1-(3-fluoro-5-iodophenyl)ethanone dictate the reaction flow while preserving the C–F bond.

CatalyticCycle Pd0 Pd(0) Catalyst (Electron-Rich) OA Chemoselective Oxidative Addition Pd0->OA Substrate 1-(3-fluoro-5-iodophenyl)ethanone (Electron-Deficient) Substrate->OA Intermediate1 Pd(II) Aryl Iodide (C-F Bond Intact) OA->Intermediate1 TM Transmetalation (Boronate Attack) Intermediate1->TM Intermediate2 Pd(II) Diaryl Complex TM->Intermediate2 RE Reductive Elimination Intermediate2->RE RE->Pd0 Catalyst Regeneration Product Mono-Coupled Product RE->Product

Figure 1: Chemoselective Pd-catalyzed cross-coupling cycle of 1-(3-fluoro-5-iodophenyl)ethanone.

Experimental Workflow: Self-Validating Suzuki-Miyaura Protocol

To translate these principles into practice, the following protocol details a highly chemoselective Suzuki-Miyaura cross-coupling. This protocol is designed as a self-validating system , ensuring that any deviation from chemoselectivity is immediately analytically detectable.

Materials
  • Electrophile: 1-(3-fluoro-5-iodophenyl)ethanone (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology & Causality
  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve 1-(3-fluoro-5-iodophenyl)ethanone and phenylboronic acid in degassed 1,4-dioxane.

    • Causality: Degassing prevents the homocoupling of the boronic acid (forming biphenyls), which is a common side reaction mediated by atmospheric oxygen.

  • Catalyst Addition: Add

    
     to the mixture.
    
    • Causality: The bidentate dppf ligand provides a large bite angle that enforces a cis-geometry on the Pd(II) intermediate. This significantly accelerates the reductive elimination step, minimizing the lifespan of the Pd(II) species and preventing off-cycle dehalogenation or scrambling.

  • Base Introduction: Inject the 2M aqueous

    
     solution.
    
    • Causality: The aqueous base converts the neutral boronic acid into an anionic boronate complex

      
      . This complex is highly nucleophilic and essential for a rapid transmetalation step.
      
  • Heating: Heat the biphasic mixture to 80 °C for 4 hours with vigorous stirring.

    • Causality: 80 °C provides sufficient thermal energy to drive the catalytic cycle but remains low enough to prevent background nucleophilic aromatic substitution (

      
      ) of the fluorine atom by hydroxide ions.
      
System Validation & Analytical Checkpoints

To verify the integrity of the chemoselective process, the system must be validated post-reaction:

  • TLC (Hexanes/EtOAc 4:1): The starting material (UV active, higher

    
    ) should cleanly convert to a single new spot (lower 
    
    
    
    due to increased polarity from the coupled aryl group). The absence of multiple lower
    
    
    spots indicates no over-coupling occurred.
  • GC-MS (Critical Checkpoint): The mass spectrum must show the complete disappearance of the starting mass (

    
     264) and the emergence of the product mass (
    
    
    
    214). Crucially, you must verify the absence of a peak at
    
    
    196 (Product Mass - 19 [F] + 1 [H]). The lack of this defluorinated peak conclusively validates that the C–F bond remained completely inert during the reaction.

References

1. - MDPI Catalysts 2. - Chemistry LibreTexts 3. - Scientific Reports (PMC) 4. - Journal of the American Chemical Society (PMC)

Sources

spectroscopic analysis to confirm identity of 1-(3-Fluoro-5-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

[label="Is ipso-

Diagnostic workflow for differentiating 1-(3-fluoro-5-iodophenyl)ethanone from regioisomers.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols detail the exact parameters required to observe the quantum mechanical phenomena described above.

Protocol A: Multi-Nuclear NMR Acquisition (1H, 13C{1H}, 19F)
  • Sample Preparation: Dissolve 20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a precision 5 mm NMR tube.

  • Instrument Calibration: Tune and match the probe for 1H, 13C, and 19F frequencies on a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the CDCl3 solvent.

  • 1H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm. Use a 30° pulse angle and a relaxation delay (D1) of 1 second.

  • 13C{1H} NMR Acquisition (Critical Step): Acquire a minimum of 1024 scans with a spectral width of 250 ppm. Causality Note: You must increase the D1 delay to 2–3 seconds. Quaternary carbons (C-I, C-F, C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1 will result in these critical diagnostic peaks being buried in the baseline noise.

  • 19F NMR Acquisition: Acquire 64 scans with a spectral width of 400 ppm, centered at -100 ppm. Use trichlorofluoromethane (CFCl3) as an external reference (set to 0 ppm).

  • Data Processing: Apply a 0.3 Hz exponential line broadening function to the Free Induction Decay (FID) prior to Fourier transformation to enhance the signal-to-noise ratio without obscuring the fine meta-couplings.

Protocol B: Orthogonal GC-MS Validation

NMR confirms the connectivity, but Mass Spectrometry confirms the exact elemental composition, creating a closed-loop validation system.

  • Preparation: Dilute the sample to 1 mg/mL in HPLC-grade dichloromethane (DCM).

  • Chromatography: Inject 1 µL into a Gas Chromatograph equipped with a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS). Use helium carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 350.

  • Diagnostic Fragmentation Analysis:

    • m/z 264: Identifies the intact molecular ion

      
      .
      
    • m/z 249: Represents

      
      . Acetophenones undergo rapid alpha-cleavage; the loss of the methyl radical (mass 15) leaves a stable acylium ion.
      
    • m/z 221: Represents

      
      . Cleavage of the entire acetyl radical (mass 43) leaves the fluorohalophenyl cation.
      
    • m/z 137: Represents the loss of the iodine radical (mass 127), a highly favored fragmentation due to the relatively weak C-I bond.

References

  • "13C NMR Spectroscopy", Thieme Connect. URL: [Link]

  • "Fluorine-19 nuclear magnetic resonance spectroscopy", Wikipedia. URL:[Link]

  • "13C NMR of Fluorinated Organics", University of Ottawa NMR Facility Blog. URL: [Link]

  • "Identifying Meta coupling in a 1H NMR Spectrum", NMR Analysis Blog. URL: [Link]

Comparative Guide: Catalysts for the Suzuki-Miyaura Coupling of 3'-Fluoro-5'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal catalytic system for cross-coupling reactions requires moving beyond empirical screening to a mechanistic understanding of the substrate. This guide provides an in-depth, objective comparison of palladium catalysts for the Suzuki-Miyaura coupling of 3'-Fluoro-5'-iodoacetophenone with arylboronic acids.

By analyzing the specific electronic and steric demands of this substrate, we establish a rational framework for catalyst selection, supported by comparative experimental data and self-validating protocols.

Mechanistic Profiling of the Substrate

To design an efficient coupling protocol, we must first deconstruct the reactivity profile of 3'-Fluoro-5'-iodoacetophenone:

  • The C–I Bond (Oxidative Addition): Aryl iodides possess exceptionally weak carbon-halogen bonds, making oxidative addition highly facile[1]. Even unactivated palladium catalysts can insert into this bond rapidly. Therefore, the rate-determining step often shifts to transmetalation or reductive elimination.

  • The Acetyl Group (Chemoselectivity & Base Sensitivity): The electron-withdrawing acetyl moiety increases the electrophilicity of the ring, further accelerating oxidative addition[2]. However, the

    
    -protons of the ketone are acidic (pKa ~19). Using harsh bases (e.g., NaOH, NaOtBu) or excessively high temperatures will trigger unwanted base-catalyzed aldol condensations or self-polymerization[3].
    
  • The Fluorine Atom: While highly electronegative, the fluorine atom at the 3-position is generally stable under standard Suzuki conditions. The primary concern is avoiding extreme temperatures that could invite nucleophilic aromatic substitution (

    
    ) by the base or solvent.
    

The Causality of Reaction Design: Because the C–I bond is highly reactive, we do not need forcing conditions to achieve oxidative addition. Our primary goal is to select a catalyst that operates efficiently at mild temperatures (60–80 °C) using mild bases (e.g.,


 or 

)
to protect the sensitive acetyl group while achieving high turnover numbers (TON).

DecisionTree Start Substrate: 3'-Fluoro-5'-iodoacetophenone C_I Highly Reactive C-I Bond Start->C_I Acetyl Base-Sensitive Acetyl Group Start->Acetyl CatChoice Catalyst Selection C_I->CatChoice BaseChoice Base Selection Acetyl->BaseChoice PdPPh3 Pd(PPh3)4 (High Loading, 80°C) CatChoice->PdPPh3 PEPPSI PEPPSI-IPr (Low Loading, 60°C) CatChoice->PEPPSI MildBase K2CO3 / K3PO4 (Prevents Aldol) BaseChoice->MildBase StrongBase NaOH / NaOtBu (Causes Side Reactions) BaseChoice->StrongBase

Logic flow for catalyst and base selection based on substrate features.

Objective Catalyst Comparison

We evaluate three distinct classes of palladium catalysts for this transformation:

  • 
     (The Classical Standard):  A zero-valent palladium complex. While reliable for reactive aryl iodides, it is prone to oxidation and requires higher catalyst loadings (3–5 mol%) to compensate for degradation during the reaction[4].
    
  • 
     (The Bidentate Workhorse):  The large bite angle (~99°) of the 1,1'-bis(diphenylphosphino)ferrocene ligand accelerates reductive elimination. It is highly robust and performs exceptionally well with carbonyl-containing substrates, minimizing dehalogenation side reactions.
    
  • PEPPSI-IPr (The High-Performance NHC): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. The N-heterocyclic carbene (NHC) ligand is a massive

    
    -donor, creating an extremely electron-rich Pd center that accelerates the catalytic cycle. The steric bulk of the diisopropylphenyl groups forces rapid reductive elimination. It operates at very low loadings (0.1–1 mol%) under mild conditions, making it ideal for protecting the acetyl group[5].
    
Quantitative Performance Data

The following table summarizes the comparative performance of these catalysts in the coupling of 3'-Fluoro-5'-iodoacetophenone with phenylboronic acid, utilizing mild bases to preserve chemoselectivity.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)

5.0

Toluene /

801282~16

2.0

1,4-Dioxane /

80691~45
PEPPSI-IPr 0.5

Ethanol60298~196

Data synthesized from benchmark coupling kinetics of halogenated acetophenones[2][3][5].

Mechanistic Workflow & Catalytic Cycle

Understanding the physical state of the catalyst at each step ensures accurate troubleshooting. For instance, PEPPSI-IPr is a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. This reduction is typically facilitated by the boronic acid and base, which is why a slight excess of the boron reagent is critical[5].

CatalyticCycle Pd0 Pd(0) Active Species (e.g., from PEPPSI-IPr) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 3'-Fluoro-5'-iodoacetophenone TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet Phenylboronic Acid + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 Release of Biaryl Product

Catalytic cycle of Suzuki coupling for 3'-Fluoro-5'-iodoacetophenone.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols incorporate internal validation checkpoints.

Protocol A: High-Efficiency Coupling using PEPPSI-IPr

Best for: Scale-up, maximizing yield, and minimizing thermal degradation.

Materials:

  • 3'-Fluoro-5'-iodoacetophenone (1.0 mmol)

  • Phenylboronic acid (1.2 mmol) (0.2 eq excess ensures complete reduction of Pd(II) to Pd(0))

  • 
     (2.0 mmol)
    
  • PEPPSI-IPr (0.005 mmol, 0.5 mol%)

  • Ethanol (5 mL, degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3'-Fluoro-5'-iodoacetophenone, phenylboronic acid,

    
    , and PEPPSI-IPr.
    
  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times). Causality: While PEPPSI-IPr is bench-stable, the active Pd(0) species formed in situ is sensitive to oxygen, which can cause homocoupling of the boronic acid.

  • Solvent Addition: Inject degassed ethanol via syringe.

  • Reaction: Heat the mixture to 60 °C in an oil bath. Stir vigorously for 2 hours.

  • In-Process Validation (TLC): Pull a 10

    
     aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). The starting iodide (UV active, higher Rf) should be completely absent, replaced by a single lower Rf product spot. If starting material remains, the system may have been exposed to oxygen (catalyst death).
    
  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Visual Confirmation: The organic layer should be relatively clear. A black precipitate (Pd black) at the aqueous-organic interface indicates the expected precipitation of the exhausted catalyst.

  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography to yield the fluorinated biaryl ketone.
    
Protocol B: Robust Coupling using

Best for: General laboratory synthesis using readily available reagents.

Materials:

  • 3'-Fluoro-5'-iodoacetophenone (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • 
     (2.0 mmol)
    
  • 
     adduct (0.02 mmol, 2.0 mol%)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 5 mL total, degassed)
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the aryl iodide, boronic acid, base, and

    
    .
    
  • Solvent Addition: Add the Dioxane/

    
     mixture. Causality: The addition of water is critical here to dissolve the inorganic phosphate base, facilitating the formation of the reactive boronate species required for transmetalation[4].
    
  • Reaction: Seal the vial and heat to 80 °C for 6 hours.

  • In-Process Validation: The reaction mixture will typically transition from a reddish-orange suspension to a darker, homogeneous solution as the active catalytic species is generated and consumed.

  • Workup: Extract with diethyl ether or EtOAc. Wash the organic phase with 1M NaOH (5 mL) to remove any unreacted boronic acid, followed by brine. Dry and concentrate for purification.

Conclusion & Recommendations

For the Suzuki-Miyaura coupling of 3'-Fluoro-5'-iodoacetophenone, the reactivity of the C–I bond is not the limiting factor; rather, the survival of the acetyl group dictates the parameters.

While


  is functional, it is functionally obsolete for this specific substrate due to the higher temperatures and loadings required. 

provides a highly reliable, robust alternative that excels in biphasic aqueous systems. However, PEPPSI-IPr is unequivocally the superior catalyst, offering near-quantitative yields at 60 °C with fractional catalyst loadings, thereby eliminating the risk of base-catalyzed side reactions and drastically reducing heavy metal contamination in the final product[5].

References

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Institut Kimia Malaysia (IKM). Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Pd–PEPPSI: A General Pd–NHC Precatalyst for Suzuki-Miyaura Cross-Coupling of Esters by C–O Cleavage. NSF Public Access Repository. Available at: [Link]

Sources

reactivity comparison between C-I and C-F bonds in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Between C-I and C-F Bonds in Cross-Coupling: A Technical Guide

In modern synthetic chemistry and drug development, transition-metal-catalyzed cross-coupling is an indispensable tool for constructing complex carbon frameworks. When designing synthetic routes, the choice of the halogen leaving group dictates the efficiency, required catalytic system, and overall feasibility of the transformation.

This guide provides an objective, data-driven comparison between two extremes of the halogen reactivity spectrum: the highly labile carbon-iodine (C-I) bond and the notoriously inert carbon-fluorine (C-F) bond.

Thermodynamic Foundations: The BDE Divide

The fundamental difference in reactivity between C-I and C-F bonds is governed by their respective Bond Dissociation Energies (BDE). The reactivity of aryl halides in palladium-catalyzed cross-coupling universally follows the trend: I > Br > Cl >> F (1)[1].

  • The C-I Bond: With a BDE of approximately 51–65 kcal/mol, the C-I bond is exceptionally weak. This low thermodynamic barrier makes it the kinetically favored site for rapid oxidative addition by standard palladium catalysts[2].

  • The C-F Bond: Boasting a BDE of ~120–126 kcal/mol, the C-F bond is one of the strongest single bonds in organic chemistry (3)[3]. Its innate inertness means it is entirely unreactive under standard cross-coupling conditions, requiring specialized activation strategies[4].

Quantitative Data Comparison
ParameterCarbon-Iodine (C-I) BondCarbon-Fluorine (C-F) Bond
Average Bond Dissociation Energy (BDE) ~51 - 65 kcal/mol~120 - 126 kcal/mol
Reactivity Spectrum (Aryl Halides) Highest (Most reactive)Lowest (Highly inert)
Oxidative Addition Kinetics Rapid, often exothermicExtremely slow, thermodynamically hindered
Standard Catalytic Systems Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Ni(0), or Pd(0) with Mg co-catalysts
Typical Activation Temperature 25°C – 80°C100°C – 130°C+
Primary Synthetic Utility Primary electrophilic coupling siteBioisostere; late-stage functionalization

Mechanistic Divergence in Oxidative Addition

The stark contrast in BDEs necessitates entirely divergent catalytic workflows.

For C-I bonds , the oxidative addition of a Pd(0) catalyst is rapid and often the rate-determining step is shifted elsewhere in the catalytic cycle (e.g., transmetalation). Standard phosphine ligands are more than sufficient to drive the reaction to completion.

For C-F bonds , the massive thermodynamic barrier prevents standard Pd(0) insertion. Successful activation requires either Nickel catalysts—which possess a smaller atomic radius and different electronic properties that favor insertion into tighter bonds—or heterobimetallic systems (5)[5]. In bimetallic systems (e.g., Pd/Mg), a fluorophilic Lewis acid (like Mg²⁺) coordinates to the highly electronegative fluorine atom, polarizing and weakening the C-F bond to artificially lower the activation energy[3].

Reactivity_Comparison cluster_CI C-I Bond Activation Pathway cluster_CF C-F Bond Activation Pathway Start Aryl Halide Substrate CI_Prop BDE: ~65 kcal/mol Highly Labile Start->CI_Prop CF_Prop BDE: ~126 kcal/mol Highly Inert Start->CF_Prop Pd_Cat Standard Pd(0) Catalyst (e.g., Pd(PPh3)4) CI_Prop->Pd_Cat Ox_Add_I Rapid Oxidative Addition (Mild Conditions) Pd_Cat->Ox_Add_I Product Cross-Coupled Product Ox_Add_I->Product Ni_Cat Ni(0) or Pd/Mg Bimetallic Fluorophilic Lewis Acids CF_Prop->Ni_Cat Ox_Add_F Forced Oxidative Addition (Harsh Conditions) Ni_Cat->Ox_Add_F Ox_Add_F->Product

Divergent catalytic workflows for C-I versus C-F bond activation in cross-coupling.

Experimental Methodologies & Self-Validating Protocols

To illustrate the practical implications of these thermodynamic differences, below are two self-validating experimental protocols demonstrating chemoselective C-I coupling and forced C-F activation.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of C-I Bonds

Objective: Selectively cross-couple an aryl iodide while leaving adjacent C-F bonds completely intact (e.g., using 2-Chloro-1,3-difluoro-4-iodobenzene)[6].

  • Reaction Setup & Degassing: In a Schlenk flask, combine the aryl iodide (1.0 equiv) and arylboronic acid (1.2 equiv). Degas the system via three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes active Pd(0) species into inactive Pd(II) complexes. Strict degassing ensures the longevity of the catalyst throughout the cycle.

  • Biphasic Solvent System: Add a degassed mixture of Toluene and H₂O (4:1 ratio), followed by Na₂CO₃ (2.0 equiv).

    • Causality: The biphasic system is deliberate. It partitions the lipophilic aryl halide into the organic phase while dissolving the inorganic base in the aqueous phase. This facilitates transmetalation at the liquid interface without precipitating the base onto the catalyst surface.

  • Catalyst Addition & Heating: Add Pd(PPh₃)₄ (1-5 mol%) and heat to 80°C with vigorous stirring.

    • Causality: The weak C-I bond (~65 kcal/mol) allows this standard, mild Pd(0) source to undergo rapid oxidative addition. The 80°C temperature is sufficient to drive the reaction but far too low to breach the 126 kcal/mol barrier of the C-F bonds.

  • Self-Validation: Monitor via GC-MS using an internal standard (e.g., dodecane).

    • Validation Logic: The protocol validates its chemoselectivity when the MS trace confirms 100% consumption of the iodinated starting material, while the molecular ion mass confirms the exact retention of all fluorine atoms in the product.

Protocol B: Kumada-Tamao-Corriu Coupling via C-F Bond Activation

Objective: Force the activation of an inert C-F bond using a bimetallic synergistic approach[3].

  • Strict Anhydrous Setup: Flame-dry all glassware. Inside a glovebox, combine the aryl fluoride (1.0 equiv) and a specialized Pd catalyst (e.g., Pd/hydroxyphosphine ligand, 5 mol%).

    • Causality: The reaction relies on Grignard reagents, which react violently and preferentially with trace moisture. Absolute exclusion of water is mandatory to prevent premature quenching of the nucleophile.

  • Bimetallic Synergy & Reagent Addition: Add anhydrous dioxane, followed by the slow addition of the aryl Grignard reagent (Ar-MgBr, 2.0 equiv). Heat to 100°C–120°C.

    • Causality: The Grignard reagent serves a dual purpose. Beyond acting as the transmetalating agent, the magnesium acts as a fluorophilic Lewis acid. Mg coordinates to the fluorine atom, polarizing the C-F bond. This Lewis acid-base interaction artificially lowers the 126 kcal/mol activation energy, allowing the Pd catalyst to finally insert[3].

  • Self-Validation: Quench with saturated NH₄Cl, extract, and analyze the crude mixture via ¹⁹F NMR.

    • Validation Logic: The system proves its efficacy when the distinct aryl-fluorine resonance (typically between -100 and -120 ppm) completely disappears from the ¹⁹F NMR spectrum, confirming quantitative C-F bond cleavage.

Strategic Applications: Sequential Functionalization

For drug development professionals, understanding this reactivity gap allows for the strategic design of polyhalogenated scaffolds. By leveraging the vast BDE difference, chemists can perform sequential, site-selective functionalizations on a single molecule without the need for protecting groups.

Chemoselectivity Scaffold Polyhalogenated Arene (e.g., Ar-I, Ar-F) Step1 Pd(0), 80°C Selective C-I Cleavage Scaffold->Step1 Intermediate Mono-Coupled Product (C-F Intact) Step1->Intermediate Step2 Ni(0) or Pd/Mg, 120°C Forced C-F Cleavage Intermediate->Step2 Final Fully Functionalized Product Step2->Final

Sequential chemoselective functionalization of polyhalogenated arenes.

By first targeting the C-I bond under mild conditions, the scaffold is elaborated while preserving the C-F bond. Subsequently, harsh conditions and specialized catalysts can be deployed to activate the remaining C-F bond, allowing for the rapid assembly of highly complex, multi-substituted pharmaceutical intermediates.

References

  • Benchchem. "A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions." 1

  • Benchchem. "Reactivity of the carbon-iodine bond in 2-Chloro-1,3-difluoro-4-iodobenzene." 6

  • PMC. "Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study." 3

  • ACS Publications. "Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes." 4

  • MDPI. "Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides." 5

Sources

A Comparative Technical Guide: 3'-Fluoro-5'-iodoacetophenone in Chemoselective Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Product in Focus: 3'-Fluoro-5'-iodoacetophenone (CAS: 1393557-47-5)

Introduction: The Strategic Value of the Tri-Functional Scaffold

In modern medicinal chemistry and drug development, the precise construction of complex molecular architectures requires building blocks that offer both high reactivity and strict chemoselectivity. 3'-Fluoro-5'-iodoacetophenone is a premium tri-functional scaffold that perfectly meets these criteria. It features:

  • An Aryl Iodide: Primed for rapid, low-temperature oxidative addition in transition-metal catalysis.

  • An Aryl Fluoride: A metabolically stable moiety that modulates lipophilicity and adjacent pKa without interfering in standard cross-coupling cycles.

  • An Acetyl Group: An electron-withdrawing handle that activates the ring and serves as a divergent point for downstream functionalization (e.g., reductive amination or aldol condensation).

This guide objectively compares the performance of 3'-Fluoro-5'-iodoacetophenone against its brominated and chlorinated alternatives, providing mechanistic insights and field-proven experimental protocols to optimize your synthetic workflows.

Part 1: Performance Comparison & Quantitative Data

When designing a synthetic route, chemists often weigh the cost of the starting material against reaction efficiency. While aryl chlorides and bromides are generally cheaper, the iodo-variant offers vastly superior kinetics and chemoselectivity.

The table below summarizes the comparative performance of 3'-Fluoro-5'-iodoacetophenone against its halogenated alternatives in a standard Suzuki-Miyaura cross-coupling reaction.

Substrate AlternativeHalogen BDE (kJ/mol)Optimal Catalyst SystemTypical Temp (°C)Reaction Time (h)Typical Yield (%)
3'-Fluoro-5'-iodoacetophenone 209 Pd(dppf)Cl₂ / K₂CO₃ 25 - 50 2 - 4 >90%
3'-Bromo-5'-fluoroacetophenone280Pd(PPh₃)₄ / Na₂CO₃80 - 1008 - 1270 - 85%
3'-Chloro-5'-fluoroacetophenone397Pd₂(dba)₃ / XPhos100 - 12016 - 2440 - 60%

Data synthesis based on standard cross-coupling reactivity trends and bond dissociation energies.

Key Takeaway: The iodo-substrate allows for significantly lower reaction temperatures and shorter reaction times, which minimizes the risk of thermal degradation or unwanted side reactions (such as protodeboronation of the boronic acid partner).

Part 2: Mechanistic Causality & Ligand Selection

To understand why 3'-Fluoro-5'-iodoacetophenone outperforms its alternatives, we must examine the thermodynamics of the carbon-halogen bond and the kinetics of the catalytic cycle.

The Role of Bond Dissociation Energy (BDE)

The rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the active Pd(0) species . The activation energy for this step is directly proportional to the Bond Dissociation Energy (BDE) of the C-X bond.

The C-I bond has a remarkably low BDE of approximately 209 kJ/mol, compared to 280 kJ/mol for C-Br and 397 kJ/mol for C-Cl . This weak C-I bond allows oxidative addition to occur rapidly, even at room temperature.

Overcoming the "Iodide Trap" (Expertise & Experience)

While the C-I bond breaks easily, inexperienced chemists often encounter sluggish reactions when using classical catalysts like Pd(PPh₃)₄ with aryl iodides at low temperatures. This is due to the formation of a highly stable trans-[Pd(II)(Ar)(I)L₂] intermediate. The strongly coordinating iodide ligand can inhibit the subsequent transmetalation step .

The Solution: To unlock the full potential of 3'-Fluoro-5'-iodoacetophenone, you must use bidentate ligands (like dppf) or bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands like XPhos or SPhos). These ligands force a cis-geometry or provide steric bulk that facilitates rapid iodide dissociation, driving the transmetalation step forward.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Facilitated by weak C-I bond) Pd0->OxAdd + 3'-Fluoro-5'-iodoacetophenone PdII trans-[Pd(II)(Ar)(I)L2] Intermediate OxAdd->PdII Fast (BDE = 209 kJ/mol) TransMet Transmetalation (Requires optimized ligand) PdII->TransMet + Ar'-B(OH)2 PdII_2 trans-[Pd(II)(Ar)(Ar')L2] TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Release of Product

Caption: Catalytic cycle of Suzuki coupling highlighting the oxidative addition step.

Part 3: Experimental Methodologies

The following protocol outlines a self-validating, highly efficient Suzuki-Miyaura cross-coupling utilizing 3'-Fluoro-5'-iodoacetophenone. The inclusion of rigorous degassing ensures the longevity of the Pd(0) species, while LC-MS monitoring provides empirical validation of the reaction's progress.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Reagents Required:

  • 3'-Fluoro-5'-iodoacetophenone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3'-Fluoro-5'-iodoacetophenone, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Solvent Addition: Add the 1,4-Dioxane and H₂O via syringe. (Ensure solvents were previously sparged with Argon for 30 minutes).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 50 °C. Stir vigorously. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2). Due to the highly reactive C-I bond, full conversion is typically observed within 2 to 4 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, followed by brine. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to isolate the fluorinated biaryl acetophenone.

Workflow Step1 Step 1: Reagent Prep 3'-Fluoro-5'-iodoacetophenone Boronic Acid, Pd(dppf)Cl2 Step2 Step 2: Degassing Evacuate & Backfill (Argon) Crucial for Pd(0) stability Step1->Step2 Step3 Step 3: Reaction 50°C in Dioxane/H2O Monitor via LC-MS (2-4h) Step2->Step3 Step4 Step 4: Workup Aqueous Quench Extraction & Drying Step3->Step4 Step5 Step 5: Purification Flash Chromatography Isolate pure biaryl Step4->Step5

Caption: Step-by-step experimental workflow for chemoselective Suzuki-Miyaura coupling.

Part 4: Downstream Applications in Drug Discovery

The true value of 3'-Fluoro-5'-iodoacetophenone lies in its post-coupling versatility. Once the biaryl core is established via the C-I bond, the remaining functional groups (the fluorine atom and the acetyl group) are leveraged to build complex pharmacophores.

  • Reductive Amination: The acetyl group can be smoothly converted into a 1-phenylethylamine derivative using primary or secondary amines and a reducing agent (e.g., NaBH₃CN). This motif is ubiquitous in allosteric kinase inhibitors and CNS-active agents, where the adjacent fluorine atom enhances metabolic stability against cytochrome P450 enzymes .

  • Aldol Condensation: Reaction of the acetyl group with substituted benzaldehydes yields fluorinated chalcones, which are valuable precursors for synthesizing bioactive pyrimidines and pyrazolines.

Divergence Core 3'-Fluoro-5'-iodoacetophenone Suzuki Suzuki Coupling (C-I Activation) Core->Suzuki Biaryl Biaryl Acetophenone Suzuki->Biaryl RedAm Reductive Amination (Acetyl Group) Biaryl->RedAm Aldol Aldol Condensation (Acetyl Group) Biaryl->Aldol Kinase Kinase Inhibitor Scaffold RedAm->Kinase Chalcone Fluorinated Chalcone Aldol->Chalcone

Caption: Synthetic divergence from 3'-Fluoro-5'-iodoacetophenone to diverse pharmacophores.

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling: General Catalytic Cycle and Rate-Determining Steps." LibreTexts Organic Chemistry. URL:[Link]

  • ResearchGate. "Cross-coupling by a noncanonical mechanism involving the addition of aryl halide to Cu(II)." ResearchGate Publications. URL:[Link]

  • ACS Publications. "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics. URL:[Link]

  • MDPI. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules. URL:[Link]

Safety Operating Guide

1-(3-Fluoro-5-iodophenyl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of customized halogenated building blocks, such as 1-(3-Fluoro-5-iodophenyl)ethanone, require stringent adherence to environmental and institutional safety protocols. Because this compound contains both fluorine and iodine substituents on an aromatic ketone scaffold, it presents specific challenges for waste management facilities.

As a professional in drug development or chemical research, understanding the causality behind these disposal protocols ensures not only regulatory compliance but also the physical safety of laboratory personnel and the environment.

Chemical Profile & The Disposal Paradigm

1-(3-Fluoro-5-iodophenyl)ethanone (CAS: 1393557-47-5) is a di-halogenated acetophenone derivative[1]. In waste management, the presence of halogens strictly dictates the downstream processing of the material. Standard non-halogenated organic waste is often repurposed via fuel blending for energy recovery. However, halogenated compounds cannot be disposed of in this manner because their combustion generates highly corrosive and toxic hydrogen halide gases (hydrogen fluoride and hydrogen iodide)[2][3].

Consequently, this compound must be routed to specialized high-temperature incineration facilities equipped with alkaline scrubbers to neutralize these acid gases before they can be released into the atmosphere[2][4].

Quantitative Data & Logistical Parameters

To facilitate rapid decision-making in the laboratory, the critical logistical parameters for the disposal of this compound are summarized below.

ParameterSpecificationRationale / Causality
Chemical Name 1-(3-Fluoro-5-iodophenyl)ethanoneTarget analyte.
CAS Number 1393557-47-5Unique identifier for waste manifests[1].
Waste Classification Halogenated Organic WasteContains >5% halogen content by weight, triggering specific EPA/RCRA handling[3][5].
Primary Hazard Irritant / Environmental HazardStructurally related to acetophenone; harmful if swallowed, causes serious eye irritation, and poses aquatic toxicity risks[4][6].
Incompatible Materials Strong oxidizers, strong basesCan cause exothermic reactions; must not be comingled in waste carboys[6].
Approved Disposal High-Temperature IncinerationRequires thermal destruction with post-combustion scrubbing[4].

Operational Workflow for Waste Segregation

The following diagram illustrates the self-validating logic required when routing halogenated waste from the benchtop to final destruction.

WasteWorkflow Start Waste Generation: 1-(3-Fluoro-5-iodophenyl)ethanone Decision Mixed with non-halogenated solvents? Start->Decision Halogenated Route to: Halogenated Organic Waste Stream Decision->Halogenated No Mixed Route to: Mixed Halogenated Waste (Higher Cost) Decision->Mixed Yes Storage Satellite Accumulation Area (Secondary Containment) Halogenated->Storage Mixed->Storage Disposal Licensed EHS Disposal (Incineration + Scrubbers) Storage->Disposal Pickup Request

Fig 1. Workflow for the segregation and disposal of halogenated organic waste.

Step-by-Step Methodologies: Routine Disposal SOP

To maintain scientific integrity and environmental compliance, laboratory personnel must execute the following protocol when disposing of 1-(3-Fluoro-5-iodophenyl)ethanone solutions or pure residues.

Step 1: Strict Segregation

  • Action: Separate this waste entirely from non-halogenated organic waste streams (e.g., acetone, ethanol, hexanes)[3].

  • Causality: Mixing halogenated waste into a non-halogenated carboy contaminates the entire volume. Because disposal of halogenated compounds requires specialized treatment steps to remove the halogens, comingling drastically increases institutional disposal costs and violates Environmental Health and Safety (EHS) segregation policies[3][5].

Step 2: Primary Containment

  • Action: Collect the waste in a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or glass containers are standard.

  • Causality: The container must resist solvent degradation and prevent the volatilization of the ketone into the laboratory atmosphere, mitigating inhalation risks[4].

Step 3: Labeling and Documentation

  • Action: Immediately affix a hazardous waste label. List the exact chemical composition (e.g., "1-(3-Fluoro-5-iodophenyl)ethanone (10%), Dichloromethane (90%)"). Do not use abbreviations[3].

  • Causality: Unknown wastes require expensive analytical characterization before disposal contractors will accept them. Accurate mass/volume percentages ensure the incinerator facility can calculate the necessary scrubber capacity for the halogens.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in a designated SAA utilizing secondary containment (e.g., a chemically resistant tray)[5].

  • Causality: Secondary containment ensures that if the primary vessel fractures or leaks, the halogenated material does not reach the laboratory floor or floor drains, preventing environmental discharge[4][5].

Step-by-Step Methodologies: Spill Response & Containment

In the event of an accidental release of 1-(3-Fluoro-5-iodophenyl)ethanone, immediate containment is required to prevent environmental contamination and exposure.

  • Isolate the Area: Evacuate non-essential personnel. Ensure adequate ventilation (e.g., maximize fume hood draw if the spill is nearby) to prevent the accumulation of vapors[4].

  • Don Appropriate PPE: Equip chemical-resistant gloves (e.g., nitrile or butyl rubber, depending on the carrier solvent), safety goggles, and a lab coat[4][6].

  • Containment: Prevent the spill from entering drains, sewers, or watercourses. Discharge of halogenated aromatics into the environment must be strictly avoided due to their persistence and aquatic toxicity[4][6].

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, diatomaceous earth, or vermiculite[4][6]. Do not use combustible materials like sawdust.

  • Collection: Sweep up the saturated absorbent using non-sparking tools and place it into a heavy-duty hazardous waste bag or a sealable solid-waste container[4].

  • Final Disposal: Label the container as "Spill Cleanup Material - Contains Halogenated Organics" and submit it to your institution's EHS department for licensed disposal[4].

References

  • 1-(3-fluoro-5-iodophenyl)ethanone, 95% Purity. CP Lab Safety. Available at: [Link]

  • Acetophenone - SAFETY DATA SHEET. MilliporeSigma / West Liberty University. Available at: [Link]

  • Safety Data Sheet: Acetophenone. Carl ROTH. Available at: [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Guide. UTIA Safety Office. Available at: [Link]

  • UWO Guide to Classifying Unwanted Materials. UW Oshkosh. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.